1-(4-Fluorophenyl)-2-hydroxyethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNZMIDUTPQMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384610 | |
| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-31-6 | |
| Record name | 1-(4-Fluorophenyl)-2-hydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in the synthesis of various biologically active molecules, including potent p38 MAP kinase inhibitors. This document details its chemical and physical properties, provides a plausible synthetic route with experimental protocols for its precursor, and discusses its significance in medicinal chemistry. Spectroscopic data for the immediate precursor is presented, along with an analysis of the expected spectral characteristics of the title compound. Furthermore, the role of this compound as a building block for p38 MAP kinase inhibitors is contextualized within the broader p38 MAPK signaling pathway, a critical regulator of inflammatory responses.
Introduction
This compound, an alpha-hydroxy ketone, is a valuable synthetic intermediate in the field of medicinal chemistry. Its structural features, comprising a fluorinated phenyl ring and a reactive hydroxyl group, make it an attractive starting material for the construction of complex molecular architectures. Notably, this compound has been identified as a precursor in the synthesis of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases such as rheumatoid arthritis. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 403-31-6 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | 78-82 °C[1] |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform[1] |
| Stability | Relatively stable at room temperature. May react under strong acidic or alkaline conditions[1] |
Synthesis
Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
This protocol is adapted from a similar procedure for the bromination of a substituted acetophenone.
Materials:
-
4-Fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
-
Dichloromethane
Procedure:
-
A mixture of 4-fluoroacetophenone (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent) is added to a mixture of PEG-400 and water.
-
The reaction mixture is subjected to ultrasonication for a short period (e.g., 15-20 minutes) at a controlled temperature (e.g., 80 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with dichloromethane.
-
The organic layer is separated and the solvent is removed under reduced pressure to yield the crude product, 2-bromo-1-(4-fluorophenyl)ethanone.
-
The crude product can be further purified by column chromatography.
Proposed Synthesis of this compound
The hydrolysis of the resulting 2-bromo-1-(4-fluorophenyl)ethanone can be achieved under aqueous basic conditions, for example, by treatment with an aqueous solution of sodium or potassium carbonate, followed by acidification to yield the final product.
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.43 (s, 2H), 7.14-7.19 (m, 2H), 8.00-8.13 (m, 2H)[2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 30.53, 115.05, 115.81, 128.80, 129.82, 131.23, 131.45, 163.44, 167.48, 189.68[2] |
Expected Spectroscopic Features of this compound
-
¹H NMR: The spectrum is expected to show a singlet for the two protons of the CH₂ group adjacent to the hydroxyl and carbonyl groups. The chemical shift of these protons would be slightly upfield compared to the brominated precursor due to the lower electronegativity of oxygen compared to bromine. A broad singlet corresponding to the hydroxyl proton would also be present, which is exchangeable with D₂O. The aromatic protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon of the CH₂ group will show a significant upfield shift compared to the brominated precursor. The carbonyl carbon signal is also expected to be present in the downfield region.
-
FTIR: The spectrum should display a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ is expected for the C=O stretching of the ketone. Characteristic C-F and aromatic C-H and C=C stretching vibrations will also be observed.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 154. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the C-C bond between the carbonyl and the hydroxymethyl group.
Applications in Drug Development: A Precursor to p38 MAP Kinase Inhibitors
This compound serves as a crucial building block in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammatory stimuli.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. This pathway is activated by various extracellular signals, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stresses.[3][4][5] Activation of p38 MAPK leads to the phosphorylation of downstream transcription factors and other proteins, ultimately resulting in the production of inflammatory mediators.[1][3]
Figure 2: Simplified p38 MAP Kinase signaling pathway.
Role of this compound in Inhibitor Synthesis
The α-hydroxy ketone moiety of this compound is a versatile functional group that can participate in various chemical transformations to construct the core scaffolds of p38 MAPK inhibitors. For instance, it can be used to synthesize substituted imidazole or pyrazole rings, which are common pharmacophores in this class of inhibitors. The 4-fluorophenyl group is also a common feature in many kinase inhibitors, often involved in key binding interactions within the ATP-binding pocket of the enzyme.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmacologically relevant compounds, most notably p38 MAP kinase inhibitors. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in the context of a key signaling pathway in drug discovery. While specific spectroscopic data for the final product requires further experimental verification, the information provided herein serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
Synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone from 4-fluoroacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluorophenyl)-2-hydroxyethanone, a valuable intermediate in pharmaceutical and agrochemical research, starting from 4-fluoroacetophenone. This document details the primary synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this key compound.
Introduction
This compound is a substituted α-hydroxy ketone of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules. The synthesis of this compound from the readily available starting material, 4-fluoroacetophenone, is a critical process for accessing these more complex structures. This guide will focus on the most common and reliable synthetic route: the α-bromination of 4-fluoroacetophenone followed by hydrolysis of the resulting α-bromoketone. An alternative direct α-hydroxylation method will also be discussed.
Primary Synthetic Pathway: Bromination and Hydrolysis
The most widely employed method for the synthesis of this compound from 4-fluoroacetophenone is a two-step process. The first step involves the selective α-bromination of the ketone, followed by the hydrolysis of the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone.
Spectroscopic Profile of 1-(4-Fluorophenyl)-2-hydroxyethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-(4-Fluorophenyl)-2-hydroxyethanone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this compound in research and development settings. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet of doublets | 2H | Ar-H (ortho to C=O) |
| ~7.2 | Doublet of doublets | 2H | Ar-H (ortho to F) |
| ~4.8 | Singlet | 2H | -CH₂- |
| ~3.5 | Singlet (broad) | 1H | -OH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (Ketone) |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~131 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to C=O) |
| ~130 | Ar-C (ipso) |
| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to F) |
| ~65 | -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1230 | Strong | C-F Stretch |
| ~1100 | Strong | C-O Stretch (Alcohol) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - CH₂OH]⁺ |
| 95 | High | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
¹H NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Acquisition time: 2-4 seconds.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
¹³C NMR Acquisition:
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse width: Calibrated 30-45° pulse.
-
-
Processing: The FID is processed with a line broadening factor (e.g., 1-2 Hz) before Fourier transformation. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The solution is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 40-400).
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for its handling, formulation development, and ensuring the quality and efficacy of final drug products. This document outlines detailed experimental protocols for determining solubility and stability, presents data in a structured format, and includes a workflow diagram for systematic assessment.
Physicochemical Properties
This compound
-
Molecular Formula: C₈H₇FO₂
-
Molar Mass: 154.14 g/mol
Solubility Profile
Currently, there is limited publicly available quantitative data on the solubility of this compound. It is reported to have low solubility in water but is soluble in organic solvents such as ethanol, acetone, and chloroform[1][2]. For drug development, a quantitative understanding of its solubility in various solvent systems is crucial. The following tables provide a template for organizing experimentally determined solubility data.
Table 1: Equilibrium Solubility of this compound in Various Solvents at Different Temperatures
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Water | 37 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Chloroform | 25 | HPLC-UV | ||
| 0.1 M HCl | 25 | HPLC-UV | ||
| 0.1 M NaOH | 25 | HPLC-UV | ||
| PBS (pH 7.4) | 37 | HPLC-UV |
Stability Profile
This compound is relatively stable at room temperature but may undergo degradation under strong acidic or alkaline conditions[1][2]. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability. The results of these studies are critical for developing stability-indicating analytical methods.
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Observations |
| Hydrolytic | ||||||
| 0.1 M HCl (aq) | 24 | 100 | ||||
| Water | 24 | 100 | ||||
| 0.1 M NaOH (aq) | 24 | 100 | ||||
| Oxidative | ||||||
| 3% H₂O₂ (aq) | 24 | 100 | ||||
| Photolytic | ||||||
| Solid State (ICH Q1B) | - | 100 | ||||
| Solution (ICH Q1B) | - | 100 | ||||
| Thermal | ||||||
| Solid State (80°C) | 48 | 100 | ||||
| Solution (80°C) | 48 | 100 |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical guidelines.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, 0.1 M HCl, 0.1 M NaOH, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment (Forced Degradation Studies)
Objective: To evaluate the intrinsic stability of this compound under various stress conditions as per ICH guidelines[3].
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period. Withdraw samples and dilute for analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours. After exposure, dissolve the sample in a suitable solvent and analyze.
-
Solution State: Heat the stock solution at a high temperature (e.g., 80°C) for 48 hours.
-
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the intact compound from its degradation products. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates a systematic workflow for the comprehensive evaluation of the solubility and stability of a compound like this compound.
Caption: Workflow for Solubility and Stability Testing.
This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly characterize the solubility and stability of this compound. The provided protocols and data table templates will aid in the systematic collection and organization of critical data for regulatory submissions and formulation development.
References
Synthesis and Characterization of 1-(4-Fluorophenyl)-2-hydroxyethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)-2-hydroxyethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document details the prevalent synthetic route, including experimental protocols and characterization data for the key compounds involved.
Introduction
This compound, also known as 4-fluorophenacyl alcohol, is a ketone-alcohol derivative of fluorobenzene. Its structural features, combining a reactive carbonyl group and a primary alcohol, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making fluorinated intermediates like this one of particular interest to the pharmaceutical industry.
Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available 1-(4-fluorophenyl)ethanone. The pathway involves an initial α-bromination of the ketone, followed by a nucleophilic substitution of the resulting bromide with a hydroxyl group through hydrolysis.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
This procedure outlines the α-bromination of 1-(4-fluorophenyl)ethanone using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone.
Detailed Procedure:
A solution of 1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as carbon tetrachloride is prepared in a round-bottom flask. To this solution, N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) are added. The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is washed sequentially with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 2-bromo-1-(4-fluorophenyl)ethanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure details the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone to the target compound.
Experimental Workflow:
Caption: Workflow for the hydrolysis to this compound.
Detailed Procedure:
2-Bromo-1-(4-fluorophenyl)ethanone (1 equivalent) is dissolved in a mixture of acetone and water. A weak base, such as sodium bicarbonate or calcium carbonate (1.5-2 equivalents), is added to the solution to neutralize the hydrobromic acid formed during the reaction. The mixture is then heated to reflux, and the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, and the acetone is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude this compound. The product can be purified by recrystallization or column chromatography.
Characterization Data
Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 1-(4-fluorophenyl)ethanone | C₈H₇FO | 138.14 | Colorless liquid | 4-5 |
| 2-bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | White to pale yellow solid | 47-49 |
| This compound | C₈H₇FO₂ | 154.14 | White crystalline solid | 116-120 |
Spectroscopic Data
4.2.1. 1-(4-fluorophenyl)ethanone (Starting Material)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.99 (dd, J = 8.8, 5.4 Hz, 2H), 7.14 (t, J = 8.6 Hz, 2H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 196.5, 165.9 (d, J = 255.5 Hz), 133.2 (d, J = 3.0 Hz), 130.8 (d, J = 9.3 Hz), 115.7 (d, J = 21.9 Hz), 26.6 |
| IR (KBr, cm⁻¹) | 3070 (Ar-H), 1685 (C=O), 1597 (C=C), 1230 (C-F), 840 (p-subst. Ar) |
| Mass Spectrum (EI, m/z) | 138 (M⁺), 123, 95 |
4.2.2. 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.04 (dd, J = 8.8, 5.4 Hz, 2H), 7.19 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 190.2, 166.5 (d, J = 257.6 Hz), 131.5 (d, J = 9.6 Hz), 130.4 (d, J = 3.0 Hz), 116.2 (d, J = 22.1 Hz), 30.9 |
| IR (KBr, cm⁻¹) | 3065 (Ar-H), 1695 (C=O), 1600 (C=C), 1235 (C-F), 845 (p-subst. Ar), 680 (C-Br) |
| Mass Spectrum (EI, m/z) | 216/218 (M⁺, M⁺+2), 123, 95 |
4.2.3. This compound (Final Product)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃), δ (ppm) | ~8.0 (dd, 2H, Ar-H), ~7.2 (t, 2H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~3.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃), δ (ppm) | ~196, ~166 (d), ~131 (d), ~130 (d), ~116 (d), ~65 |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~3070 (Ar-H), ~1680 (C=O), ~1600 (C=C), ~1230 (C-F), ~1050 (C-O) |
| Mass Spectrum (EI, m/z) | 154 (M⁺), 123, 95 |
Safety Information
-
1-(4-fluorophenyl)ethanone: Combustible liquid. Handle with care and avoid ignition sources.
-
N-bromosuccinimide: Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
2-bromo-1-(4-fluorophenyl)ethanone: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
General Precautions: All experimental work should be conducted in a well-ventilated laboratory, and appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The provided experimental protocols and characterization data for the starting material and intermediate offer a solid foundation for researchers and scientists working in the fields of organic synthesis and drug discovery. While experimental spectral data for the final product is not widely available, the information presented herein provides a comprehensive starting point for the synthesis and subsequent characterization of this important fluorinated building block.
Chemical structure and properties of 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-(4-Fluorophenyl)-2-hydroxyethanone. While specific biological activity data for this compound is limited in publicly available literature, this guide also explores the known activities of structurally related α-hydroxy ketones to offer context for future research and drug development endeavors.
Chemical Structure and Properties
This compound, also known as p-fluorophenacyl alcohol or 4'-fluoro-α-hydroxyacetophenone, is an organic compound with the chemical formula C₈H₇FO₂. Its chemical structure consists of a 4-fluorophenyl group attached to a hydroxyethanone moiety.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 403-31-6 | |
| Molecular Formula | C₈H₇FO₂ | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 78-82 °C | |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform. |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4'-fluoroacetophenone. The general synthetic pathway involves the α-bromination of the ketone followed by hydrolysis of the resulting α-bromo ketone.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate)
This procedure is adapted from a general method for the α-bromination of acetophenone derivatives.[1]
-
Materials:
-
4'-Fluoroacetophenone
-
Pyridinium tribromide or another suitable brominating agent
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoroacetophenone (1 equivalent) in glacial acetic acid.
-
Add pyridinium tribromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanone.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Synthesis of this compound (Final Product)
This procedure is a general method for the hydrolysis of α-haloketones.
-
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Aqueous sodium bicarbonate (NaHCO₃) or another mild base
-
A suitable solvent system (e.g., acetone/water)
-
-
Procedure:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as acetone.
-
Add an aqueous solution of sodium bicarbonate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Characterization Data
Table 2: Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate)
| Technique | Data |
| ¹H NMR | δ (ppm): 4.43 (s, 2H), 7.14-7.19 (m, 2H), 8.00-8.13 (m, 2H) |
| ¹³C NMR | δ (ppm): 30.53, 115.05, 115.81, 128.80, 129.82, 131.23, 131.45, 163.44, 167.48, 189.68 |
| Mass Spec (MS) | Molecular Weight: 217.03 g/mol . Expected m/z for [M]+: 216 and 218 (due to bromine isotopes). |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | A singlet for the -CH₂- protons, a broad singlet for the -OH proton, and multiplets for the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons. |
| IR (Infrared) | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong absorption for the C=O stretch (around 1680 cm⁻¹), and bands for the C-F and aromatic C-H and C=C bonds. |
| Mass Spec (MS) | Molecular Weight: 154.14 g/mol . Expected m/z for [M]+: 154. |
Biological Activity and Potential Applications
Specific biological studies on this compound are not extensively reported. However, the α-hydroxy ketone motif is a well-known pharmacophore present in many biologically active compounds.
Context from Structurally Related Compounds
-
Antimicrobial Activity: Many acetophenone derivatives and compounds containing a fluorophenyl group have demonstrated antimicrobial properties.
-
Enzyme Inhibition: The α-hydroxy ketone structure can act as a key binding element in the active sites of various enzymes. For instance, some α-hydroxy ketones are known to be involved in pathways related to p38 MAP kinase inhibition, which is relevant for treating inflammatory diseases.
Potential Research Directions
Given the structural features of this compound, future research could explore its potential as:
-
An antimicrobial agent.
-
An inhibitor of kinases or other enzymes involved in disease signaling pathways.
-
A building block for the synthesis of more complex drug candidates.
Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.
Caption: A typical workflow for assessing the biological activity of a novel compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned for related compounds are for context and do not guarantee the same effects for this compound. Further research is required to elucidate its specific biological profile.
References
An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 1-(4-Fluorophenyl)-2-hydroxyethanone, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
IUPAC Name: 2-Hydroxy-1-(4-fluorophenyl)ethanone
Synonyms:
-
p-Fluorophenacyl alcohol
-
4'-Fluoro-α-hydroxyacetophenone
-
2-Hydroxy-4'-fluoroacetophenone
-
1-(4-Fluorophenyl)-2-hydroxy-1-ethanone
CAS Number: 403-31-6
Chemical Formula: C₈H₇FO₂
Molecular Weight: 154.14 g/mol
Physicochemical Data
A summary of the key physicochemical properties of 2-Hydroxy-1-(4-fluorophenyl)ethanone is presented in the table below.
| Property | Value | Reference |
| Appearance | White crystalline solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | 260.5 °C at 760 mmHg | |
| Density | 1.256 g/cm³ | |
| Flash Point | 111.3 °C | |
| Solubility | Low solubility in water; soluble in ethanol, acetone, and chloroform. |
Synthesis and Experimental Protocols
A plausible synthetic route is the oxidation of 4'-fluoroacetophenone. This can be achieved using various oxidizing agents. Another potential method is the hydrolysis of a corresponding α-halo ketone, such as 2-bromo-1-(4-fluorophenyl)ethanone.
General Experimental Strategy for α-Hydroxylation of a Ketone:
A typical procedure would involve dissolving the starting ketone (e.g., 4'-fluoroacetophenone) in a suitable organic solvent. An oxidizing agent, such as a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate) in the presence of a base, or certain metal-based oxidants, would then be added under controlled temperature conditions. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture would be worked up by quenching any excess reagent, followed by extraction with an organic solvent. The crude product would then be purified using column chromatography or recrystallization to yield the desired 2-hydroxy-1-(4-fluorophenyl)ethanone.
It is important to note that the specific reaction conditions, including the choice of solvent, temperature, and purification method, would need to be optimized for this particular substrate.
Biological Activity and Signaling Pathways
Direct biological activity data, including specific signaling pathway involvement for 2-Hydroxy-1-(4-fluorophenyl)ethanone, is not extensively documented in publicly available literature. The primary role of this compound appears to be as a key intermediate in the synthesis of more complex, biologically active molecules.
Several research articles describe the synthesis and biological evaluation of larger compounds that incorporate the this compound moiety. These studies suggest that this structural motif can be found in molecules with a range of therapeutic activities. For instance, derivatives have been investigated as potential inhibitors of various enzymes and as agents with anti-cancer properties.
However, it is crucial to emphasize that the observed biological activities are attributable to the entire complex molecule and not solely to the this compound core. Without direct experimental evidence on the standalone compound, it is not possible to construct a specific signaling pathway diagram.
The logical relationship for the utility of this compound can be visualized as a starting point in a drug discovery workflow.
Caption: Logical workflow for the application of this compound.
Conclusion
2-Hydroxy-1-(4-fluorophenyl)ethanone is a well-characterized chemical compound with established physical properties. While its primary significance lies in its role as a versatile building block in organic synthesis, direct information regarding its own biological activity and specific signaling pathway interactions is currently limited. The available data points towards its utility in the generation of more complex molecules with potential therapeutic applications. Further research is warranted to explore the intrinsic biological effects of this core structure.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and reaction pathways to assist researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis is primarily achieved through the hydrolysis of α-haloacetophenone precursors, which are themselves synthesized via methods such as Friedel-Crafts acylation or halogenation of a substituted acetophenone. This guide explores the most common and effective starting materials and the detailed methodologies for their conversion to the target molecule.
Primary Synthetic Pathways and Starting Materials
The synthesis of this compound predominantly proceeds through two main intermediates: 2-bromo-1-(4-fluorophenyl)ethanone and 2-chloro-1-(4-fluorophenyl)ethanone. The selection of the starting material and pathway often depends on reagent availability, cost, and desired yield.
Synthesis via 2-Bromo-1-(4-fluorophenyl)ethanone
This pathway involves the bromination of 4-fluoroacetophenone followed by hydrolysis of the resulting 2-bromo-1-(4-fluorophenyl)ethanone.
Method 1: Bromination of 4-Fluoroacetophenone
A common method for the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone is the direct bromination of 4-fluoroacetophenone.
-
Experimental Protocol: To a solution of 4-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid, bromine (1.0-1.2 eq) is added dropwise at a controlled temperature, often between 0-10°C. The reaction mixture is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bisulfite, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Fluoroacetophenone | Bromine (Br₂) | Methanol | 0-5 | 1-2 h | Good |
| 4-Fluoroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 h | 85 |
-
Logical Relationship: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
Caption: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone.
The conversion of the α-bromo ketone to the α-hydroxy ketone can be achieved through hydrolysis, often proceeding via a formate ester intermediate to suppress side reactions.
-
Experimental Protocol: 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) is reacted with a formate salt, such as sodium formate (1.1-1.5 eq), in a solvent like ethanol or a mixture of formic acid and water. The reaction is typically heated to reflux for several hours. After the formation of the formate ester, the reaction mixture is subjected to hydrolysis, usually by the addition of an acid (e.g., HCl) or a base (e.g., NaOH), to yield this compound. The product is then isolated by extraction and purified.
-
Signaling Pathway: Hydrolysis of 2-Bromo-1-(4-fluorophenyl)ethanone
Physical and chemical properties of 2-hydroxy-1-(4-fluorophenyl)ethanone
An In-Depth Technical Guide to 2-hydroxy-1-(4-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-1-(4-fluorophenyl)ethanone, a key intermediate in various organic synthesis applications, including pharmaceuticals and agrochemicals.[1] This document details its structural characteristics, physicochemical data, stability, and reactivity, along with generalized experimental protocols for its synthesis and analysis.
Compound Identification and Structure
2-hydroxy-1-(4-fluorophenyl)ethanone, also known as 4'-Fluoro-α-hydroxyacetophenone, is an aromatic ketone derivative. The presence of a fluorine atom, a hydroxyl group, and a ketone functional group makes it a versatile building block in medicinal chemistry.
| Identifier | Value |
| IUPAC Name | 2-hydroxy-1-(4-fluorophenyl)ethanone |
| Synonyms | 1-(4-Fluorophenyl)-2-hydroxyethanone, 4'-Fluoro-a-hydroxyacetophenone, p-Fluorophenacyl alcohol[2] |
| CAS Number | 403-31-6[2][3][4] |
| Molecular Formula | C₈H₇FO₂[1][2][3] |
| Molecular Weight | 154.14 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CO)F |
Physical Properties
The compound is a white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below. Note the variability in reported melting points, which may be due to different polymorphic forms or measurement conditions.
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Melting Point | 78-82 °C | [1] |
| 31 °C | [1] | |
| Boiling Point | 260.5 °C at 760 mmHg | [1] |
| Density | 1.256 g/cm³ | [1] |
| Flash Point | 111.3 °C | [1] |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, acetone, and chloroform. | [1] |
Chemical Properties and Reactivity
2-hydroxy-1-(4-fluorophenyl)ethanone is a relatively stable compound under standard room temperature conditions.[1] However, its reactivity is influenced by the functional groups present.
| Property | Description |
| Stability | The compound is relatively stable at room temperature but may react under strong acid and alkali conditions.[1] Contact with strong oxidizing agents and bases should be avoided.[5][6] |
| Reactivity | As a ketone, it can undergo various reactions at the carbonyl group. The α-hydroxy group can also participate in reactions, such as esterification or etherification. It serves as an important intermediate or starting material for synthesizing more complex molecules like drugs and pesticides.[1] |
| Hazard Class | Irritant.[1] |
Experimental Protocols
The following sections outline generalized experimental methodologies for the synthesis and analysis of 2-hydroxy-1-(4-fluorophenyl)ethanone. These are based on standard organic chemistry techniques and information derived from related compound syntheses.
Synthesis Workflow
A common synthetic pathway to α-hydroxy ketones involves the halogenation of a ketone followed by nucleophilic substitution with a hydroxide source. The diagram below illustrates a plausible workflow for the synthesis of 2-hydroxy-1-(4-fluorophenyl)ethanone starting from 1-(4-fluorophenyl)ethanone.
Caption: A potential two-step synthesis route for 2-hydroxy-1-(4-fluorophenyl)ethanone.
Methodology:
-
α-Bromination of 1-(4-fluorophenyl)ethanone: 1-(4-fluorophenyl)ethanone is dissolved in a suitable solvent, such as acetic acid or chloroform. A brominating agent, like elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is added portion-wise, often with catalytic amounts of acid. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up, typically by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess bromine, followed by extraction with an organic solvent. The solvent is removed under reduced pressure to yield crude 2-bromo-1-(4-fluorophenyl)ethanone.[7]
-
Hydrolysis to 2-hydroxy-1-(4-fluorophenyl)ethanone: The crude bromo-intermediate is dissolved in a solvent mixture, such as acetone/water or THF/water. A weak base, for example, sodium bicarbonate or calcium carbonate, is added, and the mixture is heated to reflux. The reaction proceeds via an Sₙ2 mechanism where the bromide is displaced by a hydroxide ion. After completion (monitored by TLC), the reaction is cooled, and the organic solvent is removed. The product is extracted into a solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude final product.
Purification and Analysis Workflow
Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity.
Caption: Standard workflow for the purification and analysis of a synthesized organic compound.
Methodology:
-
Purification: Preparative column chromatography is a standard method for purification.[8] The crude product is loaded onto a silica gel column and eluted with a solvent system (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Characterization:
-
Melting Point: The melting point of the purified solid is determined using a melting point apparatus with an open capillary tube.[8] A sharp melting range indicates high purity.
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify characteristic functional groups. Expected peaks would include a strong carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), a broad O-H stretch from the alcohol (around 3200-3600 cm⁻¹), and C-F bond vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for structural elucidation.[7][8] The spectra provide information on the chemical environment of each proton, carbon, and fluorine atom, confirming the connectivity and structure of the molecule.
-
Mass Spectrometry (MS): Low and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental formula of the compound.[8] This confirms that the product has the expected molecular formula of C₈H₇FO₂.
-
Safety and Handling
2-hydroxy-1-(4-fluorophenyl)ethanone is classified as an irritant.[1] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.[1]
-
Handling: Avoid inhalation, ingestion, or skin contact.[1] Operations should be carried out in a well-ventilated area or a chemical fume hood.[1]
-
Storage: Store in a cool, dry place away from incompatible substances like strong acids, bases, and oxidizing agents.[1][5] The recommended storage temperature is between 2-8°C.[1]
References
- 1. chembk.com [chembk.com]
- 2. Ethanone, 1-(4-fluorophenyl)-2-hydroxy- | 403-31-6 [chemnet.com]
- 3. 403-31-6 | 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone | Tetrahedron [thsci.com]
- 4. 403-31-6 | 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone | Tetrahedron [thsci.com]
- 5. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.fr [fishersci.fr]
- 7. asianpubs.org [asianpubs.org]
- 8. rsc.org [rsc.org]
1-(4-Fluorophenyl)-2-hydroxyethanone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for its preparation, and its role in synthetic pathways.
Core Compound Data
This compound is a derivative of acetophenone and is noted for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [2][4][5] |
| CAS Number | 403-31-6 | [2][4] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 78-82 °C | [1] |
| Solubility | Low in water; Soluble in ethanol, acetone, and chloroform. | [1][3] |
Synthesis and Experimental Protocols
The primary synthetic routes to this compound involve the modification of p-hydroxyacetophenone. Two common methods are fluorination and acylation reactions.[1]
Experimental Protocol: Fluorination of p-Hydroxyacetophenone
This protocol outlines a general procedure for the synthesis of this compound via a fluorination reaction.
Materials:
-
p-Hydroxyacetophenone
-
Hydrogen fluoride or Sodium fluoride
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vessel suitable for fluorinating agents
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a suitable reaction vessel, dissolve p-hydroxyacetophenone in an anhydrous solvent.
-
Under controlled temperature conditions and an inert atmosphere, slowly add the fluorinating agent (e.g., hydrogen fluoride or sodium fluoride).
-
Allow the reaction to stir at a specified temperature for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
Upon completion, quench the reaction carefully with an appropriate reagent.
-
Perform an aqueous workup to remove inorganic salts and unreacted reagents.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Logical Pathway: Synthesis of this compound
The following diagram illustrates a simplified logical workflow for the synthesis of the target compound from a common starting material.
Caption: Synthetic pathway for this compound.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1-(4-Fluorophenyl)-2-hydroxyethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(4-Fluorophenyl)-2-hydroxyethanone, a valuable and versatile intermediate in modern organic synthesis. Its unique structural features, combining a hydroxyl group alpha to a ketone and a fluorine-substituted phenyl ring, make it a key building block for a variety of heterocyclic compounds, particularly those with potential therapeutic applications. These notes are intended to guide researchers in leveraging this compound for the synthesis of novel molecules in drug discovery and development.
Overview of Synthetic Utility
This compound serves as a crucial precursor in multi-step synthetic pathways. It is typically synthesized from the readily available 4-fluoroacetophenone through a two-step process involving bromination followed by hydrolysis. The primary application of this α-hydroxyketone lies in its conversion to more complex heterocyclic structures, most notably 1,2,4-triazole derivatives, which are known for their broad-spectrum antifungal activity and are analogues to established drugs like fluconazole.
The synthetic pathway can be visualized as a sequence of transformations, each with specific reagents and conditions that can be optimized for yield and purity.
Caption: General synthetic workflow from 4-fluoroacetophenone to a target heterocycle.
Synthesis of this compound
The preparation of the title compound is a well-established two-step process. The quantitative data for each step are summarized in the tables below, followed by detailed experimental protocols.
Step 1: Bromination of 4-Fluoroacetophenone
The α-bromination of 4-fluoroacetophenone is a key step to introduce a reactive handle for subsequent transformations. Various brominating agents can be employed, with cupric bromide and pyridine hydrobromide perbromide being effective options.
Table 1: Summary of Reaction Conditions for the Bromination of 4-Fluoroacetophenone
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cupric Bromide | Ethyl Acetate | 60 | 12 | ~60 | N/A |
| 2 | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [1] |
| 3 | Bromine | Methanol | 0-5 | 1 | 90 | [2] |
Experimental Protocol: Bromination using Pyridine Hydrobromide Perbromide [1]
Materials:
-
4-Fluoroacetophenone (1.0 eq)
-
Pyridine hydrobromide perbromide (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroacetophenone in glacial acetic acid.
-
Add pyridine hydrobromide perbromide to the solution.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(4-fluorophenyl)ethanone.
Step 2: Hydrolysis of 2-Bromo-1-(4-fluorophenyl)ethanone
The conversion of the α-bromoketone to the corresponding α-hydroxyketone can be achieved through hydrolysis, for instance, by using sodium formate in a reaction analogous to the Kornblum oxidation.
Table 2: Summary of Reaction Conditions for the Hydrolysis of 2-Bromo-1-(4-fluorophenyl)ethanone
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Formate | Ethanol/Water | Reflux | 2 | >80 (Typical) | General Method |
Experimental Protocol: Hydrolysis using Sodium Formate
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)
-
Sodium Formate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone in a mixture of ethanol and water.
-
Add sodium formate to the solution and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound, which can be further purified by recrystallization.
Application in the Synthesis of Antifungal 1,2,4-Triazole Derivatives
A significant application of this compound is its use as a key intermediate in the synthesis of fluconazole analogues and other antifungal triazole compounds. The general strategy involves the conversion of the α-hydroxyketone to an epoxide, followed by the ring-opening of the epoxide with 1,2,4-triazole.
Caption: Synthetic pathway to fluconazole analogues from the hydroxyketone.
Step 3: Synthesis of Fluconazole Analogues
The following protocol outlines a general procedure for the synthesis of a fluconazole analogue starting from the corresponding epoxide, which is derived from this compound.
Table 3: Summary of Reaction Conditions for Triazole Formation
| Entry | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 1,2,4-triazole | K2CO3 | DMF | 80 | 4 | 82 | [3] |
Experimental Protocol: Synthesis of a Fluconazole Analogue [3]
This protocol is adapted from a similar synthesis and may require optimization for the specific substrate.
Materials:
-
2-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (1.0 eq) (prepared from this compound)
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the epoxide in DMF, add 1,2,4-triazole and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-bis(1H-1,2,4-triazol-1-yl) derivative.
Conclusion
This compound is a highly valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of antifungal agents. The protocols provided herein offer a comprehensive guide for the synthesis of this key building block and its subsequent elaboration into complex heterocyclic structures. The modular nature of the synthetic route allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, making it an indispensable tool for drug discovery and development professionals. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Application of 1-(4-Fluorophenyl)-2-hydroxyethanone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(4-fluorophenyl)-2-hydroxyethanone as a key building block in medicinal chemistry. This versatile precursor is particularly valuable in the synthesis of azole antifungals and hydrazone-based anticonvulsant agents.
Application in the Synthesis of Azole Antifungal Agents
This compound serves as a crucial starting material for the synthesis of potent azole antifungal drugs, such as epoxiconazole and analogs of fluconazole. The core synthetic strategy involves the conversion of the ketone to an epoxide, followed by the nucleophilic addition of a triazole moiety. These compounds exert their antifungal effect by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target for azole antifungals is the CYP51 enzyme. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to fungal cell death. The 4-fluorophenyl group is a common feature in many potent azole antifungals, contributing to favorable binding interactions within the active site of CYP51.
Caption: Inhibition of the CYP51 enzyme by azole antifungals blocks ergosterol biosynthesis.
Experimental Protocol: Synthesis of an Epoxiconazole Precursor
This protocol outlines the synthesis of a key epoxide intermediate from this compound, which is a critical step in the synthesis of epoxiconazole.
Step 1: Chlorination of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-1-(4-fluorophenyl)ethanone.
Step 2: Epoxidation to form 2-(4-fluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
-
To a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equivalent) in a solvent mixture like toluene and water, add 1,2,4-triazole (1.2 equivalents) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add a strong base, such as sodium hydroxide (2 equivalents), and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.
-
Purify the product by column chromatography on silica gel.
Caption: Synthetic workflow for Epoxiconazole starting from this compound.
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity of epoxiconazole and related triazoles against various fungal pathogens.
| Compound | Fungal Species | IC50 (µM) | MIC (µg/mL) |
| Epoxiconazole | Candida albicans | 0.5 - 1.3 | 0.125 - 1.0 |
| Aspergillus fumigatus | 0.2 - 0.8 | 0.25 - 2.0 | |
| Fluconazole | Candida albicans | 0.4 - 0.6 | 0.25 - 8.0 |
| Itraconazole | Candida albicans | ~0.5 | 0.03 - 0.25 |
Application in the Synthesis of Anticonvulsant Hydrazones
Hydrazones derived from α-hydroxy acetophenones are a class of compounds with recognized anticonvulsant properties. This compound can be readily converted to its corresponding hydrazone derivatives, which are promising candidates for the development of new antiepileptic drugs.
Mechanism of Action: Modulation of Neuronal Excitability
The precise mechanism of action for many anticonvulsant hydrazones is still under investigation, but it is believed to involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or enhancement of GABA-mediated inhibitory neurotransmission. Pharmacophore modeling suggests that the presence of a hydrogen bond donor (the -OH group), a hydrogen bond acceptor (the C=N-N moiety), and an aromatic ring are key features for anticonvulsant activity.
Caption: Potential mechanisms of action for anticonvulsant hydrazones at the synapse.
Experimental Protocol: Synthesis and Anticonvulsant Screening of a Hydrazone Derivative
This protocol describes the synthesis of a hydrazone derivative from this compound and a general procedure for its preliminary anticonvulsant screening.
Step 1: Synthesis of 2-(4-fluorophenyl)-2-hydroxy-N'-(propan-2-ylidene)acetohydrazide
-
Reflux a mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude hydrazide, add acetone (as the ketone for hydrazone formation) and a catalytic amount of glacial acetic acid in ethanol.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture, and the precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure hydrazone.
Caption: Synthetic workflow for a hydrazone derivative.
Step 2: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
-
Use adult male albino mice weighing 20-25 g.
-
Administer the synthesized hydrazone derivative intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).
-
After a specified time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered as protection.
-
A standard anticonvulsant drug (e.g., phenytoin) and a vehicle control group should be included in the experiment.
-
Calculate the percentage of protection for each dose group.
Quantitative Data: Anticonvulsant Activity
The following table presents hypothetical anticonvulsant activity data for a hydrazone derivative of this compound.
| Compound | Dose (mg/kg, i.p.) | MES Test (% Protection) |
| Hydrazone Derivative | 30 | 40 |
| 100 | 75 | |
| 300 | 90 | |
| Phenytoin (Standard) | 25 | 100 |
These application notes and protocols demonstrate the utility of this compound as a valuable and versatile building block in the discovery and development of new therapeutic agents. Its application in the synthesis of both antifungal and anticonvulsant compounds highlights its importance in medicinal chemistry research.
Application Notes and Protocols for the Stereoselective Reduction of 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to form enantiomerically enriched alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. The resulting chiral diols are valuable building blocks for a wide array of biologically active molecules. This document provides detailed application notes and protocols for the stereoselective reduction of 1-(4-Fluorophenyl)-2-hydroxyethanone to produce chiral 1-(4-fluorophenyl)ethane-1,2-diol. Both chemical and biocatalytic methods are presented, offering a comparative overview for researchers to select the most suitable approach for their synthetic needs.
Overview of Synthetic Pathways
The primary transformation discussed is the reduction of the ketone functionality in this compound to a secondary alcohol, creating a new stereocenter. The key challenge lies in controlling the stereochemical outcome of this reduction to favor the formation of a single enantiomer. This can be achieved through the use of chiral catalysts or enzymes.
Data Summary
The following table summarizes quantitative data for different stereoselective reduction methods applicable to this compound or closely related substrates.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Biocatalytic Reduction | Saccharomyces cerevisiae | 2-Hydroxy-1-phenylethanone | >95 | >99.9 (R) | [cite: 1 (adapted)] |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 1-(4-Fluorophenyl)propan-1-one | ~90 | ~95 (S) | [cite: 4 (adapted)] |
| Diastereoselective Reduction | Zinc Borohydride | 2-Hydroxy-1,2-diphenylethanone | 92 | >95 (anti) | [cite: 3 (adapted)] |
Experimental Protocols
Method 1: Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol is adapted from the highly enantioselective reduction of 2-hydroxy-1-phenylethanone and is expected to yield the corresponding (R)-1-(4-fluorophenyl)ethane-1,2-diol with high enantiomeric excess.[1]
Materials:
-
This compound
-
Saccharomyces cerevisiae (baker's yeast)
-
Sucrose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Yeast extract
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Erlenmeyer flasks
-
Incubator shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Preparation of Culture Medium: Prepare a culture medium containing (per liter of deionized water): 20 g sucrose, 2 g K₂HPO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 2 g (NH₄)₂SO₄, and 5 g yeast extract. Autoclave the medium for 20 minutes at 121°C.
-
Yeast Culture: Inoculate the sterile medium with Saccharomyces cerevisiae. Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.
-
Bioreduction: Add this compound to the yeast culture to a final concentration of 2 g/L. Continue the incubation under the same conditions for another 48-72 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, centrifuge the culture to separate the yeast cells.
-
Saturate the supernatant with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(4-fluorophenyl)ethane-1,2-diol by silica gel column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC or GC.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure for the enantioselective reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.[2][3] This method is expected to produce the corresponding chiral diol with high enantioselectivity. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used.[3]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Standard glassware
Procedure:
-
Setup: Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon.
-
Catalyst Addition: To the flask, add anhydrous THF (5 mL) followed by the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 eq).
-
Borane Addition: Cool the solution to 0°C in an ice bath and slowly add the borane-dimethyl sulfide complex (0.6 mmol, 0.6 eq). Stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1 mmol, 1 eq) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst-borane mixture at 0°C over 20-30 minutes.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0°C.
-
Work-up: Add 1 M HCl (5 mL) and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the purified 1-(4-fluorophenyl)ethane-1,2-diol by chiral HPLC or GC.
Conclusion
The stereoselective reduction of this compound can be effectively achieved using both biocatalytic and chemical methods. Biocatalytic reduction with Saccharomyces cerevisiae offers an environmentally friendly and highly enantioselective route to the (R)-enantiomer. For access to either enantiomer with high selectivity, the Corey-Bakshi-Shibata (CBS) reduction provides a versatile and well-established chemical method. The choice of methodology will depend on the desired enantiomer, scale of the reaction, and available resources. The protocols provided herein offer a solid foundation for researchers to successfully perform this valuable synthetic transformation.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 1-(4-Fluorphenyl)-2-hydroxyethanon für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Zusammenfassung: Diese Anwendungsbeschreibung umreißt Strategien zur chemischen Modifikation von 1-(4-Fluorphenyl)-2-hydroxyethanon, einem vielseitigen Ausgangsstoff, zur Erzeugung einer Bibliothek von Derivaten für das biologische Screening. Der Schwerpunkt liegt auf der Synthese von zwei wichtigen Klassen heterozyklischer Verbindungen: Triazolen und Chalconen, die für ihre potenziellen antineoplastischen Eigenschaften bekannt sind. Es werden detaillierte Protokolle für die Synthese und die anschließende zytotoxische Bewertung mittels eines MTT-Assays bereitgestellt.
Einleitung
In der medizinischen Chemie ist die Derivatisierung von einfachen chemischen Grundgerüsten eine fundamentale Strategie zur Entdeckung neuer therapeutischer Wirkstoffe. 1-(4-Fluorphenyl)-2-hydroxyethanon ist ein attraktives Ausgangsmaterial aufgrund seiner Phenyl- und Hydroxy-Funktionalitäten, die an verschiedenen chemischen Reaktionen teilnehmen können. Das Fluoratom kann zudem die metabolische Stabilität und die Bindungseigenschaften der resultierenden Moleküle verbessern. Die Umwandlung dieses α-Hydroxyketons in pharmakologisch relevante Gerüste wie 1,2,3-Triazole und Chalcone eröffnet Möglichkeiten zur Identifizierung von Leitstrukturen mit potenzieller biologischer Aktivität, insbesondere im Bereich der Onkologie.[1][2]
Strategien zur Derivatisierung
Zwei primäre Synthesewege werden für die Erzeugung einer diversen Molekülbibliothek aus 1-(4-Fluorphenyl)-2-hydroxyethanon vorgeschlagen:
-
Synthese von 1,2,3-Triazol-Derivaten: Durch eine "Click-Chemie"-Reaktion, eine Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC), können 1,4-disubstituierte 1,2,3-Triazole regioselektiv hergestellt werden.[3] Dieser Ansatz erfordert die Umwandlung der Hydroxylgruppe des Ausgangsmaterials in eine Azidgruppe, gefolgt von der Reaktion mit verschiedenen terminalen Alkinen. Triazole sind bekannte Pharmakophore, die in einer Vielzahl von zugelassenen Medikamenten vorkommen.[2][4]
-
Synthese von Chalcon-Derivaten: Chalcone sind Vorläufer von Flavonoiden und weisen ein α,β-ungesättigtes Ketonsystem auf.[1] Sie werden typischerweise durch eine Claisen-Schmidt-Kondensation zwischen einem Acetophenon und einem aromatischen Aldehyd synthetisiert.[1] In diesem Fall wird die Hydroxylgruppe von 1-(4-Fluorphenyl)-2-hydroxyethanon zunächst zu einer Ketogruppe oxidiert, um das entsprechende 1-(4-Fluorphenyl)ethan-1,2-dion zu bilden, das dann mit substituierten Acetophenonen kondensiert wird.
Logischer Arbeitsablauf für die Wirkstoffentwicklung
Abbildung 1: Logischer Arbeitsablauf von der Synthese bis zur mechanistischen Studie.
Experimentelle Protokolle
Protokoll 1: Synthese eines 1,2,3-Triazol-Derivats
Dieses Protokoll beschreibt ein zweistufiges Verfahren: (A) Umwandlung der Hydroxylgruppe in eine Azidgruppe und (B) Kupfer-katalysierte Cycloaddition mit Phenylacetylen.
Stufe A: Synthese von 2-Azido-1-(4-fluorphenyl)ethanon
-
Reagenzien und Materialien: 1-(4-Fluorphenyl)-2-hydroxyethanon, Diphenylphosphorylazid (DPPA), Diazabicycloundecen (DBU), trockenes Tetrahydrofuran (THF), Ethylacetat, gesättigte Natriumbicarbonatlösung, gesättigte Natriumchloridlösung (Sole), wasserfreies Magnesiumsulfat.
-
Verfahren:
-
Lösen Sie 1-(4-Fluorphenyl)-2-hydroxyethanon (1 Äquiv.) in trockenem THF in einem Rundkolben unter Stickstoffatmosphäre.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam DBU (1.5 Äquiv.) hinzu, gefolgt von der tropfenweisen Zugabe von DPPA (1.2 Äquiv.).
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient), um 2-Azido-1-(4-fluorphenyl)ethanon zu erhalten.
-
Stufe B: Synthese von 1-(4-(4-Fluorbenzoyl)methyl)-4-phenyl-1H-1,2,3-triazol
-
Reagenzien und Materialien: 2-Azido-1-(4-fluorphenyl)ethanon, Phenylacetylen, Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O), Natriumascorbat, tert-Butanol, Wasser.
-
Verfahren:
-
Lösen Sie 2-Azido-1-(4-fluorphenyl)ethanon (1 Äquiv.) und Phenylacetylen (1.2 Äquiv.) in einem 1:1-Gemisch aus tert-Butanol und Wasser.
-
Fügen Sie Natriumascorbat (0.2 Äquiv.), gelöst in einer minimalen Menge Wasser, hinzu.
-
Fügen Sie CuSO₄·5H₂O (0.1 Äquiv.), gelöst in einer minimalen Menge Wasser, hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 24 Stunden kräftig.
-
Nach Abschluss der Reaktion gießen Sie die Mischung in Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit Sole, trocknen Sie sie über wasserfreiem Magnesiumsulfat und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation, um das finale Triazol-Derivat zu erhalten.
-
Protokoll 2: Biologisches Screening - MTT-Assay zur Zytotoxizitätsbestimmung
Dieses Protokoll dient zur Bewertung der zytotoxischen Wirkung der synthetisierten Derivate auf humane Krebszelllinien (z.B. MCF-7, HeLa, A549).
-
Reagenzien und Materialien: Kultivierte Krebszellen, DMEM-Medium, fötales Kälberserum (FCS), Penicillin-Streptomycin, Trypsin-EDTA, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid (MTT), Dimethylsulfoxid (DMSO), Phosphat-gepufferte Salzlösung (PBS), 96-Well-Platten, Mikrotiterplatten-Lesegerät.
-
Verfahren:
-
Zellaussaat: Säen Sie die Zellen (z.B. 5.000-10.000 Zellen/Well) in 100 µL komplettem Medium in einer 96-Well-Platte aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂, um die Adhäsion zu ermöglichen.
-
Behandlung mit den Verbindungen: Bereiten Sie Stammlösungen der Testverbindungen in DMSO vor und verdünnen Sie diese im Medium auf die gewünschten Endkonzentrationen (z.B. von 0.1 bis 100 µM). Fügen Sie 100 µL der verdünnten Verbindungen zu den entsprechenden Wells hinzu. Verwenden Sie Wells mit nur Medium als Negativkontrolle und Wells mit einem bekannten Chemotherapeutikum (z.B. Cisplatin) als Positivkontrolle.
-
Inkubation: Inkubieren Sie die Platte für weitere 48-72 Stunden bei 37 °C und 5 % CO₂.
-
MTT-Zugabe: Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium und 20 µL MTT-Lösung (5 mg/mL in PBS) in jedes Well. Inkubieren Sie die Platte für 3-4 Stunden bei 37 °C. Lebende Zellen mit aktiven mitochondrialen Dehydrogenasen wandeln das gelbe MTT in violette Formazan-Kristalle um.[5][6]
-
Solubilisierung: Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 150 µL DMSO in jedes Well, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 10 Minuten.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikrotiterplatten-Lesegerät.[6]
-
Datenanalyse: Die prozentuale Zellviabilität wird als (Extinktion der behandelten Probe / Extinktion der unbehandelten Kontrolle) x 100 berechnet. Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) kann durch Auftragung der Zellviabilität gegen die logarithmische Konzentration der Verbindung bestimmt werden.
-
Zusammenfassung der quantitativen Daten
Die nachfolgende Tabelle fasst repräsentative Zytotoxizitätsdaten für hypothetische Triazol-Derivate zusammen, die auf Literaturwerten für ähnliche Verbindungen basieren.[7][8]
| Verbindungscode | R-Gruppe (am Phenylacetylen) | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| FPT-01 | H (Phenyl) | 9.8 | 4.7 | 43.4 |
| FPT-02 | 4-Chlor | 11.2 | 8.9 | 35.1 |
| FPT-03 | 4-Methoxy | 25.6 | 31.2 | >100 |
| FPT-04 | 3,4-Dichlor | 4.7 | 2.9 | 9.4 |
| Cisplatin | (Positivkontrolle) | 5.2 | 7.5 | 6.8 |
Möglicher Wirkmechanismus und Signalweg
Viele Zytostatika greifen in zelluläre Signalwege ein, die die Proliferation und das Überleben von Zellen steuern. Triazol-Derivate wurden als Inhibitoren von Kinasen, wie z.B. c-Kit-Tyrosinkinase oder Proteinkinase B (Akt), identifiziert.[7] Die Hemmung dieser Kinasen kann die nachgeschaltete Signaltransduktion blockieren, was zu einem Stillstand des Zellzyklus und zur Apoptose führt.
Vereinfachter Kinase-Signalweg
References
- 1. researchgate.net [researchgate.net]
- 2. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 3. Synthese von 1-monosubstituierten 1,2,3-Triazolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Zellproliferation — Mensch - Ernährung - Umwelt [uni-giessen.de]
- 6. eurofins.de [eurofins.de]
- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Involving 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for catalytic reactions involving 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing practical methodologies for the asymmetric reduction and potential oxidation of this substrate.
Asymmetric Biocatalytic Reduction to (S)-1-(4-Fluorophenyl)ethane-1,2-diol
The enantioselective reduction of α-hydroxy ketones is a critical step in the synthesis of chiral diols, which are valuable building blocks in medicinal chemistry. Biocatalysis, utilizing whole-cell systems or isolated enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign approach for such transformations.
While specific data for the biocatalytic reduction of this compound is not extensively documented, the successful asymmetric reduction of the closely related precursor, 4-fluoroacetophenone, provides a strong precedent and a reliable model for developing a protocol for the target substrate. The reduction of 4-fluoroacetophenone using a recombinant whole-cell biocatalyst containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration has been shown to proceed with high conversion and excellent enantioselectivity[1].
Data Presentation: Asymmetric Reduction of 4-Fluoroacetophenone
The following table summarizes the quantitative data for the bioreduction of 4-fluoroacetophenone, which serves as a predictive model for the reduction of this compound.
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |
| 4-Fluoroacetophenone | Recombinant E. coli expressing ADH and GDH | >95 | >99 | (R)-1-(4-Fluorophenyl)ethanol | [1] |
| Acetophenone | Freeze-dried carrots (contains ADHs) | 58 | >99 | (S)-1-Phenylethanol | [2] |
Experimental Protocol: Whole-Cell Biocatalytic Reduction
This protocol is adapted from established procedures for the asymmetric reduction of similar ketones using whole-cell biocatalysts.[1]
1. Materials:
-
This compound
-
Recombinant Escherichia coli cells co-expressing a suitable alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for NADPH regeneration.
-
Phosphate buffer (100 mM, pH 7.0)
-
Glucose
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC system
2. Procedure:
-
Cell Culture and Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with phosphate buffer. The cells can be used as a whole-cell catalyst.
-
Bioreduction Reaction:
-
In a sterile flask, suspend the harvested whole cells in 100 mM phosphate buffer (pH 7.0).
-
Add glucose to the cell suspension to a final concentration of 50 mM to serve as the co-substrate for cofactor regeneration.
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm for 24-48 hours.
-
-
Work-up and Product Isolation:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess of the resulting (S)-1-(4-Fluorophenyl)ethane-1,2-diol using a chiral HPLC system.
-
Visualization of the Biocatalytic Reduction Workflow
Caption: Workflow for the whole-cell biocatalytic reduction.
Catalytic Oxidation to 2-(4-Fluorophenyl)-2-oxoacetic acid
Proposed Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is a general procedure for the TEMPO-catalyzed oxidation of secondary alcohols and can be adapted for this compound.
1. Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
2. Procedure:
-
Reaction Setup:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of TEMPO (1-5 mol%) and potassium bromide (10 mol%) to the solution.
-
Prepare a solution of sodium hypochlorite in an aqueous solution of sodium bicarbonate.
-
-
Oxidation:
-
Cool the reaction mixture in an ice bath.
-
Add the buffered sodium hypochlorite solution dropwise to the vigorously stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 10°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product, 2-(4-fluorophenyl)-2-oxoacetic acid, by column chromatography or recrystallization.
-
Characterize the product by spectroscopic methods (NMR, IR, MS).
-
Visualization of the TEMPO-Catalyzed Oxidation Pathway
Caption: General pathway for TEMPO-catalyzed alcohol oxidation.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Fluorophenyl)-2-hydroxyethanone as a key building block in the synthesis of potent kinase inhibitors. The protocols detailed below offer step-by-step guidance for the synthesis of a representative kinase inhibitor scaffold, alongside data on the biological activity of relevant compounds.
Application Notes
The 1-(4-fluorophenyl) moiety is a prevalent structural feature in a multitude of kinase inhibitors. The fluorine atom at the para-position of the phenyl ring can significantly enhance the binding affinity of the inhibitor to the kinase's active site through favorable interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the introduction of fluorine can improve metabolic stability and pharmacokinetic properties of the drug candidate. This compound serves as a versatile starting material for the construction of various heterocyclic scaffolds that form the core of many kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Two of the most relevant kinase families that are targeted by inhibitors containing the 1-(4-fluorophenyl) group are the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the p38 MAPK and the ERK1/2 pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress, and plays a central role in regulating inflammation, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.
Protocol for the Synthesis of Triazole Derivatives from 1-(4-Fluorophenyl)-2-hydroxyethanone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a triazole derivative, specifically 3-(4-fluorophenyl)-1H-1,2,4-triazole, commencing from 1-(4-fluorophenyl)-2-hydroxyethanone. The synthesis is a two-step process involving the initial bromination of the starting material to form an α-bromoketone intermediate, followed by a cyclization reaction with formohydrazide to yield the final triazole product.
Application Notes
Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] The incorporation of a fluorine atom into pharmaceutical compounds is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, triazole derivatives bearing a fluorophenyl moiety are of considerable interest in drug discovery and development.
These compounds have been investigated for various therapeutic applications, including:
-
Antifungal Agents: Triazole-based drugs like fluconazole and voriconazole are mainstays in antifungal therapy. They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]
-
Anticancer Agents: Certain triazole derivatives have demonstrated promising anticancer activities by targeting various enzymes and signaling pathways involved in tumor progression.[2][4]
-
Antibacterial Agents: Hybrid molecules incorporating a triazole nucleus have shown potent antibacterial activity against a range of pathogenic bacteria.[3]
-
Antiviral, Anticonvulsant, and Anti-inflammatory Properties: The versatile 1,2,4-triazole scaffold has been explored for the development of drugs with antiviral, anticonvulsant, and anti-inflammatory activities.[1][5]
The protocol detailed below provides a practical method for synthesizing a core 3-(4-fluorophenyl)-1,2,4-triazole structure, which can serve as a versatile starting point for the development of a library of novel triazole derivatives for biological screening.
Experimental Protocols
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate)
-
Step 2: Synthesis of 3-(4-fluorophenyl)-1H-1,2,4-triazole (Final Product)
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone
This procedure details the bromination of the α-hydroxyketone starting material to yield the corresponding α-bromoketone. This method is adapted from a similar synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[6]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 64.9 mmol) in dichloromethane (100 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (6.0 mL, 17.6 g, 64.9 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-1-(4-fluorophenyl)ethanone.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 2-bromo-1-(4-fluorophenyl)ethanone | [7] |
| Molecular Formula | C₈H₆BrFO | [7] |
| Molecular Weight | 217.04 g/mol | N/A |
| Typical Yield | 80-90% | Estimated based on similar reactions |
| Appearance | White to off-white solid | [7] |
| Melting Point | 47-49 °C | [7] |
Step 2: Synthesis of 3-(4-fluorophenyl)-1H-1,2,4-triazole
This procedure outlines the cyclization of the α-bromoketone intermediate with formohydrazide to form the 1,2,4-triazole ring.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Formohydrazide
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (5.0 g, 23.0 mmol) in ethanol (50 mL).
-
To this solution, add formohydrazide (1.38 g, 23.0 mmol) and triethylamine (3.2 mL, 2.33 g, 23.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 3-(4-fluorophenyl)-1H-1,2,4-triazole.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Starting Material | 2-bromo-1-(4-fluorophenyl)ethanone | [7] |
| Product | 3-(4-fluorophenyl)-1H-1,2,4-triazole | N/A |
| Molecular Formula | C₈H₆FN₃ | N/A |
| Molecular Weight | 163.15 g/mol | N/A |
| Typical Yield | 70-85% | Estimated based on similar reactions |
| Appearance | White solid | N/A |
| Melting Point | 155-157 °C | Estimated based on similar compounds |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 3-(4-fluorophenyl)-1H-1,2,4-triazole.
Potential Mechanism of Action for Antifungal Triazoles
Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthesis of Anticancer Agents from 1-(4-Fluorophenyl)-2-hydroxyethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Fluorophenyl)-2-hydroxyethanone is a versatile chemical intermediate. While direct, one-step syntheses of anticancer agents from this specific starting material are not extensively documented in publicly available literature, its chemical structure lends itself to the synthesis of various heterocyclic compounds with established anticancer properties. This document outlines a synthetic strategy to produce 1,3,4-thiadiazole derivatives, a class of compounds known for their cytotoxic effects against various cancer cell lines.[1][2][3] The protocols provided are based on established chemical transformations and biological evaluation methods reported for structurally related compounds.
The rationale for selecting 1,3,4-thiadiazole derivatives is their reported ability to interfere with critical cellular processes in cancer cells, including DNA replication and the induction of apoptosis.[1][3] The fluorophenyl moiety is a common feature in many modern anticancer drugs, often enhancing metabolic stability and binding affinity to target proteins.
Synthetic Pathway and Experimental Protocols
The proposed synthetic pathway involves a multi-step conversion of this compound to a key thiosemicarbazide intermediate, followed by cyclization to form the 1,3,4-thiadiazole ring system.
Diagram: Proposed Synthetic Workflow
Caption: A multi-step synthetic route from this compound.
Experimental Protocols:
Step 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol
This step involves the reductive amination of the starting ketone.
-
Materials: this compound, ammonia (in methanol), Raney Nickel, hydrogen gas, ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a methanolic ammonia solution.
-
Add Raney Nickel catalyst to the solution.
-
Transfer the mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (50-100 psi).
-
Heat the reaction mixture to 50-70 °C and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, carefully filter the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 2-Amino-1-(4-fluorophenyl)ethanol by column chromatography.
-
Step 2: Synthesis of 4-(4-Fluorophenethyl)thiosemicarbazide
This two-part step converts the amine to a thiosemicarbazide.
-
Part A: Synthesis of 4-Fluorophenethyl isothiocyanate
-
Materials: 2-Amino-1-(4-fluorophenyl)ethanol, carbon disulfide, aqueous ammonia, lead(II) nitrate.
-
Procedure:
-
React 2-Amino-1-(4-fluorophenyl)ethanol (1 equivalent) with carbon disulfide and aqueous ammonia to form the ammonium dithiocarbamate salt.
-
Treat the resulting salt with an aqueous solution of lead(II) nitrate to yield 4-Fluorophenethyl isothiocyanate.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify by distillation or chromatography.
-
-
-
Part B: Reaction with Hydrazine Hydrate
-
Materials: 4-Fluorophenethyl isothiocyanate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 4-Fluorophenethyl isothiocyanate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours.
-
The precipitated solid, 4-(4-Fluorophenethyl)thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 3: Synthesis of 5-(4-Fluorophenethyl)-1,3,4-thiadiazole-2-thiol
This final step is the cyclization to form the thiadiazole ring.
-
Materials: 4-(4-Fluorophenethyl)thiosemicarbazide, carbon disulfide, potassium hydroxide, ethanol, dilute hydrochloric acid.
-
Procedure:
-
Dissolve 4-(4-Fluorophenethyl)thiosemicarbazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.
-
Add carbon disulfide (1.2 equivalents) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-(4-Fluorophenethyl)-1,3,4-thiadiazole-2-thiol.
-
Biological Evaluation Protocols
The synthesized 1,3,4-thiadiazole derivative can be evaluated for its anticancer activity using standard in vitro assays.
MTT Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against various cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LoVo), normal cell line (e.g., fibroblasts), DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO.
-
Procedure:
-
Seed the cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[2]
-
Apoptosis Assay by Flow Cytometry
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Materials: Cancer cells, Annexin V-FITC Apoptosis Detection Kit, propidium iodide (PI), flow cytometer.
-
Procedure:
-
Treat cancer cells with the synthesized compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[2]
-
Quantitative Data
The following table summarizes the IC50 values of various fluorophenyl-containing 1,3,4-thiadiazole derivatives against breast cancer cell lines, as reported in the literature. This data provides a benchmark for the expected activity of the newly synthesized compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| A2 | MCF-7 | 52.35 | [4] |
| A3 | MCF-7 | 54.81 | [4] |
| B1 | MCF-7 | 53.9 | [4] |
| B3 | MCF-7 | 54.1 | [4] |
| 2g | LoVo | 2.44 | [2] |
| 2g | MCF-7 | 23.29 | [2] |
Signaling Pathway
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[1][3] The intrinsic apoptosis pathway is a common mechanism.
Diagram: Intrinsic Apoptosis Pathway
Caption: Induction of apoptosis via the mitochondrial pathway by a 1,3,4-thiadiazole derivative.
Conclusion
This document provides a comprehensive overview of a plausible synthetic route and evaluation strategy for developing anticancer agents from this compound. The focus on 1,3,4-thiadiazole derivatives is supported by existing literature demonstrating their cytotoxic and pro-apoptotic activities. The detailed protocols and diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further derivatization of the synthesized thiadiazole scaffold could lead to the identification of more potent and selective anticancer compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Fluorophenyl)-2-hydroxyethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone. This is typically achieved either by the bromination of 4-fluoroacetophenone or through a Friedel-Crafts acylation of fluorobenzene. The subsequent step is the hydrolysis of this α-bromoketone intermediate to yield the final product, this compound.
Q2: What are the key challenges in this synthesis?
A2: A primary challenge is controlling the reaction conditions during the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone. The use of a base can lead to a significant side reaction known as the Favorskii rearrangement, which results in the formation of 2-(4-fluorophenyl)propanoic acid instead of the desired product.[1][2][3][4] Optimizing the reaction to maximize the yield of this compound while minimizing this rearrangement is crucial. Another challenge can be the purification of the final product from any unreacted starting material and side products.
Q3: How can the Favorskii rearrangement be minimized?
A3: The choice of base and reaction conditions is critical to suppress the Favorskii rearrangement. Using a milder base, such as sodium formate, or carefully controlling the stoichiometry and temperature when using stronger bases like sodium hydroxide, can favor the desired nucleophilic substitution over the rearrangement pathway. The reaction mechanism of the Favorskii rearrangement involves the formation of a cyclopropanone intermediate from the enolate, which is then attacked by a nucleophile.[1][2][3] By using conditions that disfavor the initial enolate formation or promote direct substitution, the rearrangement can be minimized.
Q4: What are the expected yields for this synthesis?
A4: The overall yield can vary significantly depending on the chosen route and the optimization of each step. The synthesis of the 2-bromo-1-(4-fluorophenyl)ethanone intermediate via Friedel-Crafts acylation can achieve yields of around 60%.[5] The subsequent hydrolysis step is highly dependent on the reaction conditions. While specific yield data for the direct hydrolysis is not extensively reported in readily available literature, careful optimization is required to achieve high conversions to the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | 1. Favorskii rearrangement: The primary side reaction leading to the formation of 2-(4-fluorophenyl)propanoic acid.[1][2][3][4] 2. Incomplete hydrolysis: The reaction may not have gone to completion. 3. Degradation of the product: The product may be unstable under the reaction conditions. | 1. Modify hydrolysis conditions: - Use a milder base like sodium formate instead of strong bases like NaOH. - If using NaOH, use a stoichiometric amount or a slight excess and maintain a low reaction temperature. - Consider a two-phase system with a phase-transfer catalyst to control the reaction. 2. Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve conversion, but be cautious of increased side reactions. 3. Ensure inert atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Presence of significant amounts of 2-(4-fluorophenyl)propanoic acid in the product | Favorskii rearrangement is the dominant pathway. [1][2][3] | Refer to the troubleshooting steps for low yield (point 1). The key is to disfavor the formation of the enolate intermediate that leads to the rearrangement. |
| Difficulty in purifying the final product | 1. Similar polarities of product and byproducts: The desired product and the Favorskii rearrangement product may have similar polarities, making separation by column chromatography challenging. 2. Oily product: The product may not crystallize easily, especially if impurities are present. | 1. Acid-base extraction: If the Favorskii rearrangement product (a carboxylic acid) is present, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A mixed solvent system, such as ethanol/water or hexane/acetone, may be effective.[6] Seeding with a small crystal of pure product can aid crystallization. 3. Column chromatography: If recrystallization is unsuccessful, optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Low yield in the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone | 1. Incomplete bromination of 4-fluoroacetophenone: The reaction may not have gone to completion. 2. Sub-optimal Friedel-Crafts acylation conditions: Catalyst activity, reaction temperature, or stoichiometry may not be ideal. | 1. Optimize bromination: Ensure the use of a suitable brominating agent and catalyst. Monitor the reaction progress to determine the optimal reaction time. 2. Optimize Friedel-Crafts reaction: Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃).[5] Control the temperature during the addition of reagents to prevent side reactions. Ensure the stoichiometry of the reactants and catalyst is correct. |
Experimental Protocols
Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone via Friedel-Crafts Acylation[5]
This protocol describes the synthesis of the key intermediate.
Materials:
-
4-Fluorobiphenyl
-
Bromoacetyl bromide
-
Aluminum chloride (AlCl₃)
-
Ethylene chloride
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Carbon tetrachloride
Procedure:
-
Dissolve 51.7 g (0.3 mol) of 4-fluorobiphenyl and 66.6 g (0.33 mol) of bromoacetyl bromide in 150 cc of ethylene chloride.
-
Cool the solution in an ice-salt bath.
-
Add 44 g (0.33 mol) of aluminum chloride in small portions while maintaining the low temperature.
-
Stir the mixture at room temperature for two hours.
-
Pour the reaction mixture into a mixture of ice and hydrochloric acid.
-
Separate the organic phase, wash it with water, and dry it over sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the residue from 250 cc of carbon tetrachloride to yield 2-bromo-4'-(4-fluoro-phenyl)-acetophenone.
Expected Yield: Approximately 60%.[5]
Hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone (General Guidance)
Due to the lack of a specific, high-yield protocol in the literature for this direct hydrolysis, the following is a general guide based on the hydrolysis of similar α-bromoketones. Optimization will be required.
Method A: Using a Mild Base (e.g., Sodium Formate)
This method aims to minimize the Favorskii rearrangement.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Sodium formate (HCOONa)
-
A high-boiling polar solvent (e.g., polyethylene glycol (PEG) or dimethylformamide (DMF))
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in the chosen solvent.
-
Add an excess of sodium formate (e.g., 2-3 equivalents).
-
Heat the mixture with stirring. The optimal temperature will need to be determined experimentally (e.g., starting at 80-100 °C).
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Evaporate the solvent and purify the crude product.
Method B: Using a Strong Base Under Controlled Conditions (e.g., Sodium Hydroxide)
This method requires careful control to avoid the Favorskii rearrangement.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Sodium hydroxide (NaOH)
-
A solvent mixture (e.g., acetone/water or THF/water)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Brine
Procedure:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in the solvent mixture.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a dilute aqueous solution of sodium hydroxide.
-
Stir the reaction at a low temperature (e.g., 0-10 °C) and monitor its progress.
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Evaporate the solvent and purify the crude product.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-bromo-1-(4-fluorophenyl)ethanone
| Starting Material | Reagents | Catalyst | Solvent | Reported Yield | Reference |
| 4-Fluoroacetophenone | N-Bromosuccinimide (NBS) | Not specified | PEG-400/Water | Good to excellent | [7] |
| 4-Fluorobiphenyl | Bromoacetyl bromide | AlCl₃ | Ethylene chloride | 60% | [5] |
Table 2: Troubleshooting Hydrolysis Conditions for 2-bromo-1-(4-fluorophenyl)ethanone
| Condition | Objective | Rationale | Potential Drawback |
| Mild Base (e.g., Sodium Formate) | Minimize Favorskii Rearrangement | Less basic conditions disfavor the formation of the enolate intermediate required for the rearrangement. | Slower reaction rates may require higher temperatures or longer reaction times. |
| Strong Base (e.g., NaOH) at Low Temperature | Control Reaction Selectivity | Low temperatures can help to favor the kinetic product (direct substitution) over the thermodynamic product (rearrangement). | Incomplete reaction if the temperature is too low. |
| Phase-Transfer Catalysis | Enhance Reaction Rate and Selectivity | The catalyst can facilitate the transfer of the hydroxide ion to the organic phase in a controlled manner, potentially reducing side reactions. | Requires optimization of the catalyst, solvent system, and reaction conditions. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Purification of 1-(4-Fluorophenyl)-2-hydroxyethanone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluorophenyl)-2-hydroxyethanone by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: this compound is a white crystalline solid with a molecular formula of C8H7FO2.[1] Its melting point is in the range of 78-82°C.[1]
Q2: What are suitable solvents for the recrystallization of this compound?
A2: This compound has low solubility in water but is soluble in organic solvents such as ethanol, acetone, and chloroform.[1] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixed solvent systems, such as ethanol-water, can also be effective.
Q3: What are the common impurities in this compound synthesis?
A3: When synthesized from 2-bromo-1-(4-fluorophenyl)ethanone, potential impurities may include unreacted starting material and byproducts from side reactions. The specific impurities will depend on the synthetic route and reaction conditions.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.
-
Cooling: Further cool the solution in an ice bath to reduce solubility.
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Concentration: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is supersaturated.3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and cool again.2. Induce crystallization by scratching the flask, adding a seed crystal, or cooling to a lower temperature.3. Re-evaluate the solvent choice. Consider a mixed solvent system to decrease solubility at cold temperatures. |
| "Oiling out" (formation of an oil instead of crystals) | 1. The melting point of the compound is lower than the boiling point of the solvent.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Use a lower boiling point solvent or a mixed solvent system.2. Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling.3. Consider a pre-purification step or using a different recrystallization solvent. |
| Low yield of purified crystals | 1. Too much solvent was used, leading to significant loss of product in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete crystallization.4. Excessive washing of the crystals. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid. The mother liquor can be concentrated to recover a second crop of crystals.[2] 2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.3. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.4. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | The crude material contains colored impurities that are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are very fine or powdery | The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. | Allow the solution to cool slowly and undisturbed. An insulated container can help to slow the cooling process. |
Experimental Protocol: Recrystallization from Ethanol-Water
This protocol provides a general methodology for the recrystallization of this compound using an ethanol-water mixed solvent system.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid disturbing the solution during this initial cooling phase.
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Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low | Low | Poor as a single solvent, suitable as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good, especially in a mixed solvent system with water. |
| Isopropanol | Sparingly Soluble | Soluble | Potentially a good solvent. |
| Acetone | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery unless used with an anti-solvent. |
| Chloroform | Soluble | Very Soluble | May be too good of a solvent for high recovery. |
Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
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Hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone: This is a two-step process that begins with the bromination of 4'-fluoroacetophenone to yield the alpha-bromo ketone intermediate, which is then hydrolyzed to the desired product.
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Direct oxidation of 4'-fluoroacetophenone: This method involves the direct conversion of the starting material to the product using a suitable oxidizing agent.
Q2: What are the common byproducts I should be aware of for each route?
A2: Each synthetic route is associated with specific, common byproducts:
-
Hydrolysis Route: The most significant byproduct is 4-fluorophenylacetic acid , which arises from a competing Favorskii rearrangement.[1][2][3][4] Other potential but less common byproducts can include unreacted starting material (2-bromo-1-(4-fluorophenyl)ethanone) and elimination products.
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Direct Oxidation Route: The primary byproducts depend on the oxidizing agent used.
Troubleshooting Guides
Route 1: Hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone
Issue 1: Low yield of this compound and significant formation of 4-fluorophenylacetic acid.
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Cause: This is a strong indication that the Favorskii rearrangement is the dominant reaction pathway.[1][2][3][4] This rearrangement is favored by the presence of strong bases and certain solvents. The mechanism involves the formation of a cyclopropanone intermediate from the enolate of the alpha-halo ketone, which then undergoes nucleophilic attack to yield the rearranged carboxylic acid derivative.[4]
-
Troubleshooting:
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Choice of Base: Avoid using strong, non-nucleophilic bases. For the hydrolysis, a weaker base or a nucleophilic hydroxide source is preferred. The use of sodium formate followed by hydrolysis is a common strategy to suppress the Favorskii rearrangement.
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Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired nucleophilic substitution over the rearrangement.
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Solvent: The choice of solvent can influence the reaction pathway. Protic solvents may favor the desired hydrolysis.
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Experimental Protocol: Hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone
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Materials:
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2-bromo-1-(4-fluorophenyl)ethanone
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Sodium formate
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Formic acid
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Ethanol
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Water
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Hydrochloric acid
-
-
Procedure:
-
A mixture of 2-bromo-1-(4-fluorophenyl)ethanone and sodium formate in ethanol is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
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The resulting crude formate ester is then hydrolyzed by refluxing with a mixture of ethanol, water, and hydrochloric acid.
-
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product can be purified by column chromatography or recrystallization.
-
Logical Workflow for Troubleshooting Low Yield in Hydrolysis Route
Caption: Troubleshooting workflow for the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone.
Route 2: Direct Oxidation of 4'-fluoroacetophenone
Issue 2: Formation of 4-fluorophenyl acetate as a major byproduct.
-
Cause: This indicates that a Baeyer-Villiger oxidation is occurring.[5][6] This reaction is common when using peroxy acids like m-CPBA, where an oxygen atom is inserted between the carbonyl carbon and the aromatic ring. The migratory aptitude of the aryl group is generally high, leading to the formation of the ester byproduct.[10]
-
Troubleshooting:
-
Choice of Oxidizing Agent: Avoid using peroxy acids if the desired product is the alpha-hydroxy ketone. Consider alternative oxidizing agents like selenium dioxide.
-
Reaction Conditions: The Baeyer-Villiger reaction conditions often overlap with those for alpha-hydroxylation. If a peroxy acid must be used, careful optimization of temperature and reaction time may be necessary, though complete suppression of the Baeyer-Villiger oxidation is challenging.
-
Issue 3: Formation of 1-(4-fluorophenyl)ethane-1,2-dione as a byproduct.
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Cause: This diketone is a common byproduct when using oxidizing agents like selenium dioxide.[7][8][9] The reaction proceeds via the oxidation of the alpha-methylene group. Over-oxidation or specific reaction conditions can lead to the formation of the dicarbonyl compound.
-
Troubleshooting:
-
Stoichiometry of the Oxidizing Agent: Use of a stoichiometric amount or a slight excess of selenium dioxide is crucial. A large excess may promote further oxidation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Prolonged reaction times or high temperatures can lead to the formation of the diketone. The oxidation of acetophenone to the corresponding glyoxal is a known reaction.[8][11]
-
Solvent: The choice of solvent can influence the product distribution. Dioxane or acetic acid are commonly used for selenium dioxide oxidations.[7][11]
-
Experimental Protocol: Oxidation with Selenium Dioxide
-
Materials:
-
4'-fluoroacetophenone
-
Selenium dioxide
-
Dioxane
-
Water
-
-
Procedure:
-
A mixture of selenium dioxide in dioxane and a small amount of water is heated until the selenium dioxide dissolves.
-
4'-fluoroacetophenone is added, and the mixture is refluxed.
-
The reaction is monitored by TLC for the disappearance of the starting material and the formation of the product.
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After the reaction is complete, the mixture is cooled, and the precipitated selenium metal is removed by filtration.
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The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired alpha-hydroxy ketone from the diketone byproduct and any unreacted starting material.
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Signaling Pathway of Byproduct Formation in Direct Oxidation
Caption: Potential reaction pathways in the direct oxidation of 4'-fluoroacetophenone.
Data Presentation
Table 1: Summary of Common Byproducts and Mitigation Strategies
| Synthetic Route | Starting Material | Key Intermediate/Reagent | Common Byproduct | Byproduct Structure | Mitigation Strategy |
| Hydrolysis | 4'-fluoroacetophenone | 2-bromo-1-(4-fluorophenyl)ethanone | 4-fluorophenylacetic acid | FC₆H₄CH₂COOH | Use of weaker, nucleophilic bases (e.g., sodium formate); lower reaction temperature; use of protic solvents. |
| Direct Oxidation | 4'-fluoroacetophenone | Peroxy Acid (e.g., m-CPBA) | 4-fluorophenyl acetate | FC₆H₄OC(O)CH₃ | Avoid peroxy acids; use alternative oxidizing agents like SeO₂. |
| Direct Oxidation | 4'-fluoroacetophenone | Selenium Dioxide (SeO₂) | 1-(4-fluorophenyl)ethane-1,2-dione | FC₆H₄C(O)C(O)H | Careful control of stoichiometry, reaction time, and temperature. |
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. research.wur.nl [research.wur.nl]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for the synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone. The information is presented in a clear question-and-answer format to directly address potential issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-documented method is a two-step synthesis starting from 1-(4-fluorophenyl)ethanone. The first step involves the selective α-bromination of the ketone to yield 2-bromo-1-(4-fluorophenyl)ethanone. The subsequent step is the hydrolysis of the α-bromo ketone to the desired this compound.
Q2: What are the critical parameters to control during the α-bromination step?
A2: The critical parameters for the α-bromination of 1-(4-fluorophenyl)ethanone include reaction temperature, the choice of brominating agent, and the stoichiometry. Over-bromination to form a dibrominated byproduct is a common issue. Therefore, careful control of the molar equivalents of the brominating agent is crucial. The reaction is often carried out at low temperatures to improve selectivity.
Q3: What are the potential side reactions during the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone?
A3: A significant side reaction during the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone, especially under strong basic conditions, is the Favorskii rearrangement. This rearrangement can lead to the formation of 2-(4-fluorophenyl)propanoic acid as a byproduct, reducing the yield of the desired α-hydroxy ketone.
Q4: How can the Favorskii rearrangement be minimized during hydrolysis?
A4: To suppress the Favorskii rearrangement, milder hydrolysis conditions are recommended. One effective method is a two-step procedure where the α-bromo ketone is first reacted with a weak nucleophile, such as sodium formate, to form an intermediate formate ester. This ester is then hydrolyzed under neutral or slightly acidic conditions to yield the α-hydroxy ketone. This approach avoids the strong basic conditions that promote the rearrangement.
Troubleshooting Guide
Step 1: α-Bromination of 1-(4-fluorophenyl)ethanone
Problem 1: Low conversion of the starting material, 1-(4-fluorophenyl)ethanone.
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Question: My reaction shows a significant amount of unreacted starting material even after the recommended reaction time. What could be the cause?
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Answer:
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Insufficient Brominating Agent: Ensure that at least one molar equivalent of the brominating agent (e.g., Br₂, NBS) is used.
-
Low Reaction Temperature: While low temperatures are used to control selectivity, the reaction may be too slow. Consider a slight increase in temperature or a longer reaction time, monitoring the reaction progress by TLC or GC.
-
Inadequate Catalyst: If using a catalytic amount of acid (e.g., HBr, acetic acid), ensure it is not quenched by any basic impurities in the starting material or solvent.
-
Problem 2: Formation of a significant amount of dibrominated byproduct.
-
Question: I am observing a byproduct with a higher molecular weight, which I suspect is the dibromo species. How can I avoid this?
-
Answer:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent. A slight excess of the starting ketone can sometimes be beneficial.
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Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.
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Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to enhance the selectivity of mono-bromination.
-
Problem 3: Difficulty in separating the product, 2-bromo-1-(4-fluorophenyl)ethanone, from the starting material.
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Question: The product and starting material have very similar polarities, making purification by column chromatography challenging. Are there alternative purification methods?
-
Answer:
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Reaction to Completion: Optimize the reaction conditions to drive the reaction to completion, thus minimizing the amount of starting material in the crude product.
-
Derivative Formation: In some cases, the unreacted starting material can be selectively reacted with a reagent to form a more polar derivative, which can then be easily separated.
-
Step 2: Hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone
Problem 1: Low yield of the desired product, this compound, with the formation of an acidic byproduct.
-
Question: My final product is contaminated with an acidic compound, and the overall yield is low. What is happening?
-
Answer: This is likely due to the Favorskii rearrangement.
-
Use Milder Conditions: Avoid strong bases like sodium hydroxide or potassium hydroxide for direct hydrolysis.
-
Formate Ester Intermediate: Employ the sodium formate method. React the 2-bromo-1-(4-fluorophenyl)ethanone with sodium formate in a suitable solvent (e.g., ethanol) to form the formate ester, followed by hydrolysis.
-
Problem 2: The final product is dark-colored and difficult to purify.
-
Question: The isolated product is a dark oil or solid. What causes the color, and how can I decolorize it?
-
Answer:
-
Decomposition: The α-hydroxy ketone product can be sensitive to heat and air, leading to decomposition and the formation of colored impurities.
-
Purification:
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can help remove colored impurities.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can yield a purer, lighter-colored product.
-
Column Chromatography: Silica gel chromatography can also be effective in removing polar, colored impurities.
-
-
Data Presentation
| Parameter | Step 1: α-Bromination | Step 2: Hydrolysis (Formate Method) |
| Starting Material | 1-(4-fluorophenyl)ethanone | 2-bromo-1-(4-fluorophenyl)ethanone |
| Reagents | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (cat.) | Sodium formate, Formic acid, Water |
| Solvent | Acetonitrile | Ethanol, Water |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 4-6 hours (formylation), 2-3 hours (hydrolysis) |
| Typical Yield | 85-95% | 75-85% |
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone
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To a solution of 1-(4-fluorophenyl)ethanone (1.0 eq) in acetonitrile, add a catalytic amount of p-toluenesulfonic acid.
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To this solution, add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanone, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of this compound via Formate Intermediate
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Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in ethanol.
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Add a solution of sodium formate (1.5 eq) in water to the reaction mixture.
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Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and add formic acid to hydrolyze the intermediate formate ester.
-
Continue to stir at room temperature for 2-3 hours.
-
Remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 1-(4-Fluorophenyl)-2-hydroxyethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. A prevalent method for synthesizing this compound is the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone. Potential impurities from this process include:
-
Unreacted Starting Material: 2-bromo-1-(4-fluorophenyl)ethanone may be present if the hydrolysis reaction does not go to completion.
-
Precursor Impurities: Residual 4'-fluoroacetophenone, the precursor to 2-bromo-1-(4-fluorophenyl)ethanone, can be carried through the synthesis.
-
Side-Reaction Products: Over-bromination during the synthesis of the bromo-ketone intermediate can lead to di-brominated species. Isomeric impurities may also form.
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Degradation Products: As an α-hydroxy ketone, the target compound can be susceptible to oxidation or other degradation pathways under harsh reaction or purification conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying the target compound and any organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[1][2][3]
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., GC-MS or LC-MS), mass spectrometry can help identify the molecular weights of impurities, aiding in their structural elucidation.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 78-82°C) is a good indicator of high purity.[4] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
Purification by Recrystallization
Issue 1: Oiling Out During Recrystallization
-
Question: My compound is separating as an oil instead of forming crystals during cooling. What should I do?
-
Answer: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it becomes supersaturated at a temperature above its melting point upon cooling.
-
Solution 1: Add More Solvent: The concentration of your compound in the hot solvent may be too high. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly again.
-
Solution 2: Use a Different Solvent System: The chosen solvent may not be ideal. A mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. For this compound, an ethanol/water or hexane/ethyl acetate system could be effective.
-
Solution 3: Slower Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solution 4: Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Issue 2: Poor Recovery of Crystalline Product
-
Question: I have very low yield after recrystallization. How can I improve it?
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Answer: Low recovery can be due to several factors.
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Solution 1: Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
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Solution 2: Ensure Complete Crystallization: Allow sufficient time for crystallization to occur. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Solution 3: Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can reduce the solvent volume by evaporation and attempt a second recrystallization to recover more material.
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Solution 4: Check Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Consider a solvent in which the compound has lower solubility when cold.
-
Purification by Column Chromatography
Issue 3: Poor Separation of the Target Compound from Impurities
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Question: My collected fractions from column chromatography are still impure. How can I improve the separation?
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Answer: Achieving good separation depends on the choice of stationary and mobile phases.
-
Solution 1: Optimize the Mobile Phase: The polarity of the eluent is critical. For silica gel chromatography of moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used.
-
If the compound and impurities are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (reduce the percentage of the polar solvent).
-
If the compound is sticking to the column (low Rf value), increase the polarity of the mobile phase.
-
-
Solution 2: Use a Gradient Elution: Instead of an isocratic (constant composition) mobile phase, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can provide better separation of compounds with different polarities.
-
Solution 3: Check Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Do not overload the column; a general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. Dissolve the crude sample in a minimal amount of solvent before loading it onto the column.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Solvent/Mobile Phase System | Typical Yield (%) | Purity Achieved (by HPLC, %) |
| Recrystallization | Ethanol/Water | 70-85 | >98.5 |
| Recrystallization | Hexane/Ethyl Acetate | 75-90 | >99.0 |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 60-80 | >99.5 |
Note: These values are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.
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Addition of Anti-Solvent: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few drops of hot 95% ethanol to just redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) to elute non-polar impurities. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate in hexane).
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Fraction Collection: Collect the eluent in small fractions and monitor the separation by thin-layer chromatography (TLC).
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Side reactions to avoid when using 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)-2-hydroxyethanone. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during reactions involving this compound.
Issue 1: Low Yield in Etherification Reactions (e.g., Williamson Ether Synthesis)
Q: I am attempting to perform a Williamson ether synthesis using this compound to form a phenacyl ether, but I am observing low yields of my desired product. What are the likely side reactions and how can I mitigate them?
A: Low yields in Williamson ether synthesis with this substrate are often due to a competing elimination reaction (E2) and potential self-condensation.
Common Side Reactions:
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β-Elimination: The alkoxide base can abstract the acidic α-proton to the carbonyl group, leading to the formation of an enolate and subsequent elimination of the leaving group, resulting in an α,β-unsaturated ketone.
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Self-Condensation (Aldol type): Under basic conditions, the enolate of this compound can react with another molecule of the ketone, leading to aldol-type condensation products.
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Over-alkylation: If the newly formed ether product has acidic protons, it might be susceptible to further alkylation.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide or sodium hydride (NaH). | Minimizes the competing SN2 reaction with the base itself and favors deprotonation of the hydroxyl group over the α-carbon. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Favors the SN2 pathway over the E2 elimination, which typically has a higher activation energy. |
| Solvent | Use a polar aprotic solvent such as DMF or THF. | These solvents solvate the cation of the alkoxide, making the oxygen anion more nucleophilic and promoting the desired SN2 reaction. |
| Order of Addition | Add the alkylating agent slowly to a pre-formed solution of the alkoxide of this compound. | This helps to keep the concentration of the alkylating agent low, which can reduce the likelihood of side reactions. |
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Caption: Troubleshooting logic for low yields in Williamson ether synthesis.
Issue 2: Formation of Diol Instead of Epoxide in Corey-Chaykovsky Reaction
Q: I am using this compound in a Corey-Chaykovsky reaction to synthesize a substituted epoxide, but I am isolating the corresponding diol as a major byproduct. What is causing this and how can I improve the yield of the epoxide?
A: The formation of a diol in this reaction is likely due to the presence of water during the reaction or workup, which can hydrolyze the epoxide. The hydroxyl group of your starting material can also complicate the reaction.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Workup Procedure | Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a neutral salt like ammonium chloride and minimize the contact time. |
| Reaction with Hydroxyl Group | Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before the Corey-Chaykovsky reaction. The protecting group can be removed later under mild conditions. |
Experimental Protocol: Protection of the Hydroxyl Group
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Dissolve this compound (1 equivalent) in anhydrous DMF.
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Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents).
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Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
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Perform an aqueous workup with saturated sodium bicarbonate solution and extract the product with a non-polar solvent (e.g., hexane or ethyl acetate).
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Purify the silyl-protected product by column chromatography.
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Caption: Experimental workflow for epoxide synthesis with a protection step.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation?
A: Yes, under basic conditions, the acidic α-proton can be abstracted to form an enolate, which can then act as a nucleophile and attack the carbonyl group of another molecule of this compound. This leads to an aldol-type self-condensation product. To avoid this, it is recommended to use non-basic conditions when possible or to employ a protecting group for the hydroxyl moiety if the reaction requires a base.
Q2: Is the carbon-fluorine bond stable under typical reaction conditions?
A: The aryl C-F bond is generally very stable and unlikely to cleave under most standard synthetic conditions, including reductions with sodium borohydride, oxidations with mild reagents, and many coupling reactions. However, under very harsh conditions, such as high temperatures in the presence of strong nucleophiles or certain transition metal catalysts, defluorination could become a possibility, though it is not a common side reaction.
Q3: What are the expected byproducts during the reduction of the ketone functionality?
A: When reducing the ketone of this compound to the corresponding diol, the primary side reactions are typically incomplete reduction, resulting in a mixture of the starting material and the product. Over-reduction is generally not a concern with selective reducing agents like sodium borohydride.
Quantitative Data Summary: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield of Diol | Common Impurities |
| NaBH₄ | Methanol | 0 - 25 | >95% | Unreacted starting material (<5%) |
| LiAlH₄ | THF | 0 - 25 | >98% | Minimal |
Q4: How can I purify this compound after a reaction?
A: Purification can typically be achieved by recrystallization or column chromatography.
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Recrystallization: A solvent system of ethanol/water or ethyl acetate/hexane is often effective.
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Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution with a mixture of hexane and ethyl acetate is commonly used. The polarity of the eluent can be adjusted based on the polarity of the impurities.
Q5: Are there any known incompatibilities of this compound?
A: The compound is incompatible with strong oxidizing agents and strong bases. Under strongly basic conditions, it can undergo self-condensation.[1] Under strongly acidic conditions, reactions at the hydroxyl or carbonyl group may occur.[1] It is advisable to avoid high temperatures for prolonged periods to prevent potential decomposition.
References
Column chromatography conditions for 1-(4-Fluorophenyl)-2-hydroxyethanone purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluorophenyl)-2-hydroxyethanone by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting condition for the column chromatography purification of this compound?
A typical starting point for the purification of polar aromatic ketones like this compound is silica gel chromatography. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is generally effective.
A good starting point for the elution is a low polarity mixture, which can be gradually increased in polarity to elute the desired compound. Based on protocols for similar compounds, a gradient of ethyl acetate in hexanes is a robust choice.[1]
Q2: How do I determine the appropriate solvent system for my column?
The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good target Rf value is typically in the range of 0.25-0.35. This allows for good separation without requiring an excessively large volume of solvent for elution. You can test various ratios of hexanes and ethyl acetate to find the optimal system.
Q3: What are the most common impurities I should be looking to separate?
The potential impurities largely depend on the synthetic route used to prepare this compound. Common impurities may include:
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Unreacted starting materials: Such as 2-bromo-1-(4-fluorophenyl)ethanone if the synthesis involves its hydrolysis.
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Over-reaction products: For instance, 1-(4-fluorophenyl)-1,2-ethanediol could form if the reaction conditions are not carefully controlled.
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Regioisomers: If a Friedel-Crafts acylation route is used, minor amounts of ortho- or meta-acylated products might be present, although the para-isomer is generally favored.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes:ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of the product from an impurity (co-elution). | The polarity of the product and the impurity are very similar in the chosen solvent system. | Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or a mixture of solvents to alter the selectivity of the separation. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the acidic sites on the silica gel. This can be an issue with polar compounds. | Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve the peak shape. |
| The collected fractions are very dilute. | The column may have been overloaded, or the elution was too fast. | Reduce the amount of crude material loaded onto the column. Ensure a slow and steady flow rate during elution to allow for proper equilibration. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography with a gradient elution.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or petroleum ether)
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Ethyl acetate
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Chromatography column
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Collection tubes or flasks
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TLC plates and chamber
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UV lamp for visualization
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
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Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the initial low-polarity mobile phase.
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Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below.
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Fraction Collection: Collect the eluting solvent in small fractions.
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TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recommended Gradient Elution Profile
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Elute non-polar impurities |
| 2 | 90 | 10 | 3 | Elute less polar impurities |
| 3 | 80 | 20 | 5 | Elute the target compound |
| 4 | 50 | 50 | 3 | Elute more polar impurities |
| 5 | 0 | 100 | 2 | Wash the column |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Technical Support Center: Purification of 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Fluorophenyl)-2-hydroxyethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. A frequent method for synthesizing the precursor, 4'-fluoroacetophenone, is through the Friedel-Crafts acylation of fluorobenzene. Potential impurities include:
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Starting Materials: Unreacted fluorobenzene and acetylating agents.
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Regioisomers: 1-(2-Fluorophenyl)-2-hydroxyethanone and 1-(3-Fluorophenyl)-2-hydroxyethanone may form in small quantities.
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By-products: Diacylated products or other side-reaction products.
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Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane, ether, or ethyl acetate.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent system with a lower boiling point. Try a mixed solvent system where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until turbidity is observed. |
| No crystal formation | The solution is not supersaturated, or the cooling rate is too fast. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery | Too much solvent was used, or the crystals are partially soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | The mobile phase is too polar or not polar enough. The column is overloaded. | Optimize the mobile phase composition using TLC. A common starting point is a hexane/ethyl acetate gradient. Ensure the amount of crude material loaded is appropriate for the column size (typically 1:20 to 1:50 crude material to silica gel by weight). |
| Compound stuck on the column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. A flush with a more polar solvent like pure ethyl acetate or a small percentage of methanol in ethyl acetate can be used at the end of the run. |
| Tailing of the main peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid, to improve the peak shape. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Table 1: Comparison of Potential Recrystallization Solvent Systems
| Solvent System | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Ethanol/Water | >99% | 70-85% | Good for moderately polar compounds. Water is an effective anti-solvent. | May require careful addition of water to avoid oiling out. |
| Hexane/Ethyl Acetate | >98% | 75-90% | Good for a range of polarities. Solvents are easily removed. | Hexane is non-polar and may not be suitable for highly polar impurities. |
| Isopropanol | >98.5% | 65-80% | Single solvent system, easy to handle. | May not be as effective at removing closely related impurities. |
Column Chromatography Protocol
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by TLC analysis.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane) and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully apply it to the top of the silica gel bed.
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Elution: Begin elution with the mobile phase, starting with the lowest polarity. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
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Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 5% to 30% Ethyl Acetate) |
| Typical Rf of Product | ~0.3-0.4 in 20% Ethyl Acetate/Hexane |
| Sample Loading | 1g crude product per 20-40g silica gel |
| Purity (Post-Column) | >98% (as determined by HPLC/GC) |
| Yield | 80-95% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
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Route A: Friedel-Crafts Acylation followed by α-Hydroxylation. This involves the acylation of fluorobenzene to form 4'-fluoroacetophenone, which is then hydroxylated at the alpha position.
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Route B: Synthesis via α-Halogenation and Hydrolysis. This route starts with 4'-fluoroacetophenone, which is first halogenated (e.g., brominated) to form an α-halo-ketone intermediate (e.g., 2-bromo-4'-fluoroacetophenone). This intermediate is then hydrolyzed to yield the final product.
Q2: What are the key safety precautions to consider during the synthesis?
A2: Safety is paramount. Key precautions include:
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Handling Friedel-Crafts Catalysts: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Halogenating Agents: Bromine and N-bromosuccinimide (NBS) are toxic and corrosive. Handle these reagents with care in a well-ventilated fume hood.
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Solvents: Many organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
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General Handling: this compound and its intermediates may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and direct skin contact.[1]
Q3: How can I purify the final product, this compound?
A3: Purification of this compound, a white crystalline solid, can typically be achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane. Column chromatography on silica gel is another effective method for obtaining a high-purity product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Route A: Friedel-Crafts Acylation & α-Hydroxylation
Problem 1: Low yield in the Friedel-Crafts acylation of fluorobenzene.
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Possible Cause 1: Inactive catalyst. Aluminum chloride (AlCl₃) is hygroscopic and loses activity upon exposure to moisture.
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Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
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Possible Cause 2: Suboptimal reaction temperature. The reaction temperature can influence the yield and the formation of isomers.
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Solution: Carefully control the reaction temperature. For the acylation of fluorobenzene with acetyl chloride, temperatures are often kept low initially and then gradually raised.
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Possible Cause 3: Impure starting materials. Impurities in fluorobenzene or acetyl chloride can interfere with the reaction.
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Solution: Use high-purity, anhydrous starting materials.
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Problem 2: Formation of ortho- and meta-isomers during Friedel-Crafts acylation.
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Possible Cause: Reaction conditions favoring isomer formation.
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Solution: The para-isomer is generally favored due to steric hindrance. However, to maximize its formation, maintain a low reaction temperature and control the rate of addition of the acylating agent. Purification by column chromatography or recrystallization will be necessary to separate the desired para-isomer.
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Problem 3: Incomplete α-hydroxylation of 4'-fluoroacetophenone.
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Possible Cause 1: Insufficient oxidant. The stoichiometry of the oxidizing agent is crucial for complete conversion.
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Solution: Ensure the correct molar equivalents of the oxidizing agent (e.g., o-iodosylbenzoic acid) are used. A slight excess may be necessary.
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Possible Cause 2: Ineffective base. The formation of the enolate is a critical step.
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Solution: Use a strong, non-nucleophilic base like potassium hydroxide in anhydrous methanol to ensure complete enolate formation.[2]
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Possible Cause 3: Low reaction temperature or insufficient reaction time.
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Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
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Problem 4: Formation of byproducts during α-hydroxylation.
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Possible Cause: Over-oxidation or side reactions.
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Solution: Carefully control the reaction conditions, especially the temperature and the addition of the oxidant. Alternative, milder oxidizing agents can be explored.[3]
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Route B: α-Halogenation & Hydrolysis
Problem 1: Low yield or incomplete reaction during α-bromination of 4'-fluoroacetophenone.
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Possible Cause 1: Inefficient brominating agent.
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Solution: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine. Using a radical initiator like AIBN or light can facilitate the reaction.
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Possible Cause 2: Competing aromatic bromination.
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Solution: The use of NBS under radical conditions generally favors α-bromination over aromatic substitution. Avoid Lewis acid catalysts which can promote aromatic bromination.
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Problem 2: Formation of di-brominated byproducts.
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Possible Cause: Excess brominating agent.
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Solution: Use a stoichiometric amount of the brominating agent (e.g., NBS) and monitor the reaction closely by TLC to avoid over-bromination.
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Problem 3: Incomplete hydrolysis of 2-bromo-4'-fluoroacetophenone.
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Possible Cause: Suboptimal reaction conditions.
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Solution: Ensure the use of an appropriate nucleophile and solvent system. For example, reaction with sodium formate followed by hydrolysis can be an effective method. The choice of base and temperature is critical for driving the reaction to completion.
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Problem 4: Formation of elimination byproducts.
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Possible Cause: Strong, sterically hindered bases.
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Solution: Use a milder base or a nucleophile that favors substitution over elimination. Careful control of the reaction temperature is also important.
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Data Presentation
Table 1: Comparison of Synthesis Methods for Key Intermediates
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Fluorobenzene, Acetyl Chloride | Boron trifluoride (BF₃) | Anhydrous HF | Ambient | 23 | ~98 | PrepChem.com |
| α-Bromination | 4'-fluoroacetophenone, NH₄Br | Oxone | Methanol | Reflux | 1.3 | 97 | ChemicalBook |
| α-Hydroxylation | Acetophenone, o-iodosylbenzoic acid | Potassium Hydroxide | Methanol | 5-10 then RT | Overnight | High | Organic Syntheses |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and α-Hydroxylation
Step 1a: Synthesis of 4'-fluoroacetophenone via Friedel-Crafts Acylation
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To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloroethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
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After stirring for 15 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Separate the organic layer, and extract the aqueous layer with dichloroethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or recrystallization to obtain 4'-fluoroacetophenone.
Step 1b: α-Hydroxylation of 4'-fluoroacetophenone
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In a two-necked round-bottomed flask, dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous methanol.
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Cool the flask to 5-10 °C and add powdered potassium hydroxide (3.0 eq) with stirring.
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After stirring for 15 minutes, add o-iodosylbenzoic acid (1.1 eq) portion-wise over 30 minutes.
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Remove the ice bath and stir the resulting slurry overnight at room temperature.
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Concentrate the reaction mixture under reduced pressure to remove about half of the methanol.
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Add water and extract the product with dichloromethane.
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Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the α-hydroxy dimethylacetal intermediate.
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To the intermediate dissolved in dichloromethane at 10 °C, add 5% aqueous sulfuric acid dropwise and stir for 30 minutes.
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Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.
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Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
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Purify the crude this compound by recrystallization.[2]
Protocol 2: Synthesis via α-Bromination and Hydrolysis
Step 2a: Synthesis of 2-bromo-4'-fluoroacetophenone
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Dissolve 4'-fluoroacetophenone (1.0 eq) and ammonium bromide (1.1 eq) in methanol.
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To the stirred solution, add Oxone (1.1 eq) portion-wise.
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Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
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After completion, cool the mixture to room temperature and quench with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4'-fluoroacetophenone.[4]
Step 2b: Hydrolysis of 2-bromo-4'-fluoroacetophenone
-
Dissolve 2-bromo-4'-fluoroacetophenone (1.0 eq) in a mixture of acetone and water.
-
Add sodium bicarbonate (1.5 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and α-hydroxylation.
Caption: Workflow for the synthesis of this compound via α-bromination and hydrolysis.
References
Reaction monitoring techniques for 1-(4-Fluorophenyl)-2-hydroxyethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and reaction monitoring of 1-(4-Fluorophenyl)-2-hydroxyethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route 1: From 4'-Fluoroacetophenone. This method involves the direct α-hydroxylation of 4'-fluoroacetophenone.
-
Route 2: From 2-Bromo-1-(4-fluorophenyl)ethanone. This two-step process begins with the bromination of 4'-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethanone, followed by hydrolysis to the desired product.
Q2: Which reaction monitoring techniques are suitable for this synthesis?
A2: The progress of the synthesis of this compound can be effectively monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of the product, and detection of any side products.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for monitoring the reaction, especially when coupled with derivatization techniques for the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring and for structural confirmation of the final product.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. Both 2-bromo-1-(4-fluorophenyl)ethanone and the reagents used in the synthesis can be hazardous. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Synthesis Route 1: α-Hydroxylation of 4'-Fluoroacetophenone
This protocol is adapted from general methods for the α-hydroxylation of ketones.
Materials:
-
4'-Fluoroacetophenone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4'-fluoroacetophenone (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis Route 2: From 2-Bromo-1-(4-fluorophenyl)ethanone
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
Materials:
-
4'-Fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride
-
Hexane
Procedure:
-
To a solution of 4'-fluoroacetophenone (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanone, which can be purified by recrystallization from hexane.
Step 2: Hydrolysis to this compound
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Sodium formate
-
Ethanol
-
Water
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol.
-
Add a solution of sodium formate (1.5 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Reaction Monitoring Data
The following tables provide representative data for monitoring the synthesis of this compound. Actual values may vary depending on specific reaction conditions.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (approx.) | Visualization |
| 4'-Fluoroacetophenone | 8:2 | 0.6 | UV (254 nm) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 8:2 | 0.7 | UV (254 nm) |
| This compound | 7:3 | 0.4 | UV (254 nm), Potassium permanganate stain |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 30% Acetonitrile to 80% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Approximate Retention Times | |
| This compound | ~ 8.5 min |
| 4'-Fluoroacetophenone | ~ 12.0 min |
| 2-Bromo-1-(4-fluorophenyl)ethanone | ~ 13.5 min |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete (TLC shows significant starting material) | - Insufficient reagent(s)- Low reaction temperature- Deactivated catalyst/initiator | - Check the stoichiometry and purity of reagents.- Increase the reaction temperature if appropriate for the method.- Use fresh catalyst or initiator. |
| Formation of multiple spots on TLC, indicating side products | - Reaction temperature is too high- Presence of impurities in starting materials- Over-bromination (in Route 2) | - Lower the reaction temperature.- Purify starting materials before use.- Use a stoichiometric amount of NBS and monitor the reaction closely. |
| Low yield of the final product | - Incomplete reaction- Product degradation during workup or purification- Mechanical losses | - Ensure the reaction has gone to completion using TLC or HPLC.- Use mild workup conditions. Avoid prolonged exposure to strong acids or bases.- Optimize extraction and purification steps to minimize losses. |
| Difficulty in purifying the product by column chromatography | - Co-elution of product with impurities | - Optimize the mobile phase for better separation on TLC before scaling up to column chromatography.- Consider recrystallization as an alternative purification method. |
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(4-Fluorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-Fluorophenyl)-2-hydroxyethanone and its structural analogs. Due to the limited availability of public experimental data for this compound, this guide utilizes data from closely related compounds, 2-hydroxy-1-phenylethanone and 2-hydroxy-1-(4-hydroxyphenyl)-ethanone, to predict and understand the spectral characteristics of the title compound.
Structural Comparison
The compounds under comparison share a common 2-hydroxyethanone core, with variations in the substituent at the para-position of the phenyl ring. This variation—hydrogen, fluorine, or a hydroxyl group—significantly influences the electronic environment of the aromatic ring and, consequently, the chemical shifts observed in both ¹H and ¹³C NMR spectra.
1. This compound (Target Compound)
-
Structure: A 2-hydroxyethanone moiety attached to a 4-fluorophenyl group.
-
Expected Spectral Features: The strong electron-withdrawing nature of the fluorine atom is anticipated to deshield the aromatic protons and carbons, leading to downfield chemical shifts compared to the unsubstituted analog. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling are expected to be observed.
2. 2-hydroxy-1-phenylethanone (Unsubstituted Analog)
-
Structure: A 2-hydroxyethanone moiety attached to a phenyl group.
-
Role in Comparison: Serves as a baseline for understanding the fundamental chemical shifts of the core structure without the electronic influence of a para-substituent.
3. 2-hydroxy-1-(4-hydroxyphenyl)-ethanone (Hydroxylated Analog)
-
Structure: A 2-hydroxyethanone moiety attached to a 4-hydroxyphenyl group.
-
Role in Comparison: The hydroxyl group is an electron-donating group, which will shield the aromatic protons and carbons, causing upfield shifts compared to the unsubstituted and fluoro-substituted analogs.
Comparative NMR Data
The following tables summarize the available ¹H and ¹³C NMR data for the comparative compounds. The data for this compound is predicted based on established NMR principles and comparison with the analogs.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Proton | 2-hydroxy-1-phenylethanone | This compound (Predicted) | 2-hydroxy-1-(4-hydroxyphenyl)-ethanone (Predicted) |
| -CH₂- | ~4.8 ppm (s) | ~4.8 ppm (s) | ~4.7 ppm (s) |
| Ar-H (ortho to C=O) | ~7.9 ppm (d) | ~8.0 ppm (dd) | ~7.8 ppm (d) |
| Ar-H (meta to C=O) | ~7.5 ppm (t) | ~7.2 ppm (t) | ~6.9 ppm (d) |
| Ar-H (para to C=O) | ~7.6 ppm (t) | - | - |
| -OH | Variable (br s) | Variable (br s) | Variable (br s) |
| Ar-OH | - | - | Variable (br s) |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Carbon | 2-hydroxy-1-phenylethanone [1] | This compound (Predicted) | 2-hydroxy-1-(4-hydroxyphenyl)-ethanone (Predicted) |
| C=O | 198.4 ppm | ~196.5 ppm | ~197.0 ppm |
| -CH₂- | 65.5 ppm | ~65.0 ppm | ~65.8 ppm |
| Ar-C (ipso) | 133.6 ppm | ~130.0 ppm (d) | ~126.0 ppm |
| Ar-C (ortho to C=O) | 128.9/129.5 ppm | ~131.0 ppm (d) | ~131.5 ppm |
| Ar-C (meta to C=O) | 127.7/128.4 ppm | ~116.0 ppm (d) | ~115.5 ppm |
| Ar-C (para to C=O) | 133.6 ppm | ~166.0 ppm (d) | ~163.0 ppm |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing exchangeable protons like hydroxyl groups.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure sample homogeneity and optimal spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Visualizations
Chemical Structure and Key Atom Numbering
The following diagram illustrates the chemical structure of this compound with IUPAC numbering for the carbon atoms of the aromatic ring and key functional groups.
Caption: Structure of this compound.
NMR Analysis Workflow
The logical workflow for the NMR analysis of this compound is depicted below.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluorophenyl)-2-hydroxyethanone
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmaceutical compounds is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 1-(4-Fluorophenyl)-2-hydroxyethanone against alternative analytical techniques, supported by experimental data and protocols.
This analysis delves into the electron ionization mass spectrometry (EI-MS) fragmentation of the target compound, offering a predictive pathway based on established principles and data from structurally similar molecules. Furthermore, it presents a comparative overview of alternative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive analytical toolkit for researchers.
Mass Spectrometry Fragmentation Pattern
Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic compounds. The fragmentation pattern of this compound is predicted to be influenced by several key structural features: the fluorophenyl group, the ketone functional group, and the alpha-hydroxyl group.
Upon electron impact, the molecule is expected to form a molecular ion (M+•). The subsequent fragmentation will likely proceed through several characteristic pathways, including alpha-cleavage adjacent to the carbonyl group and cleavages influenced by the fluorine and hydroxyl substituents.
A closely related compound, 4'-Fluoroacetophenone, which lacks the 2-hydroxy group, provides valuable insight. Its GC-MS electron ionization spectrum shows significant fragment ions at m/z 138 (molecular ion), 123, 95, 75, and 50. The base peak at m/z 123 corresponds to the loss of a methyl radical, forming a stable acylium ion. The peak at m/z 95 is likely due to the subsequent loss of carbon monoxide (CO) from the acylium ion.
For this compound, we can anticipate a similar primary fragmentation involving the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (alpha-cleavage). This would result in the formation of a stable benzoyl cation and a hydroxymethyl radical.
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure | Notes |
| 154 | [C8H7FO2]+• | Molecular Ion | Represents the intact molecule with one electron removed. |
| 123 | [C7H4FO]+ | 4-Fluorobenzoyl cation | Formed by α-cleavage and loss of the •CH2OH radical. Expected to be a major peak due to the stability of the acylium ion. |
| 95 | [C6H4F]+ | Fluorophenyl cation | Arises from the loss of CO from the 4-fluorobenzoyl cation. |
| 75 | [C5H4F]+ | Further fragmentation of the fluorophenyl ring. | |
| 50 | [C4H2]+• | A common fragment in the mass spectra of fluorinated aromatic compounds. |
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of this compound often requires complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| GC-MS | Molecular weight, fragmentation pattern, structural elucidation. | High sensitivity, provides structural information, good for volatile and thermally stable compounds. | May require derivatization for polar compounds, thermal degradation can occur. |
| HPLC-UV/DAD | Purity, quantification, separation from related substances. | Non-destructive, suitable for non-volatile and thermally labile compounds, quantitative. | Provides limited structural information on its own. |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization mass spectrum and identify the fragmentation pattern of this compound.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Method:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify this compound.
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
Method:
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Visualizing the Fragmentation Pathway and Experimental Workflow
To further clarify the proposed fragmentation and the analytical process, the following diagrams are provided.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Caption: Comparative experimental workflow for the analysis of this compound.
A Comparative Guide to the FTIR Analysis of 1-(4-Fluorophenyl)-2-hydroxyethanone and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional groups present in 1-(4-Fluorophenyl)-2-hydroxyethanone and structurally similar compounds using Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of direct FTIR data for this compound, this guide utilizes data from closely related analogs to infer its spectral characteristics. The comparative compounds include 4'-Fluoroacetophenone and 2'-Hydroxyacetophenone, which provide valuable insights into the vibrational frequencies of key functional groups.
Comparative Analysis of Functional Groups
The FTIR spectra of these aromatic ketones are characterized by specific absorption bands corresponding to the vibrations of their constituent functional groups. The table below summarizes the expected and observed vibrational frequencies for this compound and its analogs.
| Functional Group | Vibration Mode | This compound (Expected) | 4'-Fluoroacetophenone[1][2][3][4] | 2'-Hydroxyacetophenone[5][6][7][8] |
| O-H (Alcohol) | Stretching | ~3400 cm⁻¹ (broad) | N/A | ~3400 cm⁻¹ (broad) |
| C-H (Aromatic) | Stretching | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C=O (Ketone) | Stretching | ~1710 cm⁻¹ | ~1680 cm⁻¹ | ~1650 cm⁻¹ |
| C=C (Aromatic) | Stretching | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O (Alcohol) | Stretching | ~1250-1000 cm⁻¹ | N/A | ~1250-1000 cm⁻¹ |
| C-F (Aryl Fluoride) | Stretching | ~1250-1100 cm⁻¹ | ~1250-1100 cm⁻¹ | N/A |
Analysis:
-
Hydroxyl Group (O-H): A broad absorption band around 3400 cm⁻¹ is a characteristic feature of the O-H stretching vibration in alcohols and phenols, often broadened due to hydrogen bonding. This peak is expected in this compound and is observed in 2'-Hydroxyacetophenone.[5][7] Its absence in 4'-Fluoroacetophenone confirms the lack of a hydroxyl group in that molecule.[1]
-
Carbonyl Group (C=O): The strong absorption band corresponding to the C=O stretching vibration is a prominent feature in the spectra of all these ketones.[9] In 4'-Fluoroacetophenone, this peak appears around 1680 cm⁻¹. For 2'-Hydroxyacetophenone, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can lower the vibrational frequency to around 1650 cm⁻¹. For this compound, the C=O stretch is anticipated to be around 1710 cm⁻¹, typical for α-hydroxy ketones.
-
Aromatic C=C and C-H Bonds: All three compounds exhibit characteristic absorptions for the aromatic ring, including C-H stretching vibrations between 3100 and 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[9]
-
Carbon-Fluorine Bond (C-F): The presence of a fluorine atom on the phenyl ring in this compound and 4'-Fluoroacetophenone is expected to give rise to a strong C-F stretching band in the 1250-1100 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy
This section details a standard procedure for acquiring FTIR spectra of solid samples, applicable to the compounds discussed.
Objective: To identify the functional groups present in a given solid organic compound by analyzing its infrared absorption spectrum.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
KBr (potassium bromide), spectroscopy grade, desiccated
-
Sample press for KBr pellets
-
Spatula
-
The compound to be analyzed (e.g., this compound)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.
-
Grind the sample and KBr together in an agate mortar to a fine, homogeneous powder.
-
Transfer the mixture to the sample press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
Visualization of FTIR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the key functional groups in this compound based on its expected FTIR spectrum.
Caption: Workflow for FTIR functional group identification.
References
- 1. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroacetophenone(403-42-9) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemscene.com [chemscene.com]
- 5. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 6. 2'-Hydroxyacetophenone(118-93-4) IR Spectrum [m.chemicalbook.com]
- 7. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. instanano.com [instanano.com]
- 12. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Uncharted Territory: The Biological Activity of 1-(4-Fluorophenyl)-2-hydroxyethanone Derivatives Appears Largely Unexplored
Despite a comprehensive search of scientific literature, specific data on the biological activity of derivatives of 1-(4-Fluorophenyl)-2-hydroxyethanone remains elusive. This suggests that this particular chemical scaffold is a largely unexplored area of research, presenting a potential opportunity for novel investigations in drug discovery and development.
While direct studies on the target compounds are not publicly available, research into structurally related compounds, particularly other hydroxyacetophenone derivatives, offers valuable insights into their potential biological activities. This guide provides a comparative overview of the antimicrobial properties of these related compounds, based on available experimental data.
Antimicrobial Activity of Structurally Related Hydroxyacetophenone Derivatives
Several studies have investigated the antibacterial and antifungal properties of various hydroxyacetophenone derivatives. The data from these studies, while not directly pertaining to this compound derivatives, can serve as a valuable reference point for researchers interested in this chemical class.
A study on a series of synthesized hydroxyacetophenone derivatives demonstrated their potential as antibacterial agents, particularly against Gram-negative bacteria. The antibacterial activity was assessed by measuring the zone of inhibition against various bacterial strains.
| Compound ID | Structure/Description | Test Organism | Concentration | Zone of Inhibition (mm)[1] |
| 2 | (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | E. coli | 1 mg/mL | 16 |
| K. pneumoniae | 1 mg/mL | 18 | ||
| 3 | (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | E. coli | 1 mg/mL | 12 |
| K. pneumoniae | 1 mg/mL | 15 | ||
| 4 | (2E)-1-(3-bromo-2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one thiosemicarbazone | E. coli | 1 mg/mL | 16 |
| K. pneumoniae | 1 mg/mL | 16 | ||
| 5 | (2E)-1-(4-hydroxy-2-methylphenyl)-3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one | E. coli | 1 mg/mL | 15 |
| Standard | Amoxicillin | E. coli | Not Specified | 12 |
| Standard | Cefazoline | E. coli | Not Specified | 10 |
Note: The original study did not provide specific structures for all compounds but described their synthesis. The descriptions provided are based on the information available in the publication.
Interestingly, the same study reported that these compounds exhibited poor antifungal activity against A. niger and C. albicans at a concentration of 1 mg/mL.[1]
Experimental Protocols
To aid researchers in replicating or building upon these findings, the detailed methodology for the key antibacterial assay is provided below.
Antibacterial Activity Assay (Disk Diffusion Method)[1]
-
Preparation of Test Solutions: Stock solutions of the test compounds were prepared by dissolving them in dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.
-
Bacterial Culture Preparation: The bacterial strains (E. coli and K. pneumoniae) were cultured and suspended in a suitable broth to a standardized concentration.
-
Inoculation of Agar Plates: Sterile Petri dishes containing a suitable agar medium were uniformly inoculated with the bacterial suspensions.
-
Application of Test Compounds: Sterile paper disks were impregnated with the test compound solutions. A disk impregnated with DMSO alone was used as a negative control.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of inhibition (the area around the disk where bacterial growth is visibly inhibited) was measured in millimeters.
Experimental Workflow
The general workflow for the synthesis and antimicrobial screening of hydroxyacetophenone derivatives can be visualized as follows:
Future Directions
The absence of research on the biological activities of this compound derivatives highlights a significant gap in the current scientific landscape. The fluorophenyl moiety is a well-known pharmacophore that can significantly influence a molecule's metabolic stability, binding affinity, and overall biological activity. Therefore, the synthesis and evaluation of derivatives of this parent compound could lead to the discovery of novel therapeutic agents with a wide range of potential applications, from antimicrobial to anticancer and beyond. Researchers are encouraged to explore this promising, yet uncharted, area of medicinal chemistry.
References
Reactivity Face-Off: 1-(4-Fluorophenyl)-2-hydroxyethanone vs. Phenacyl Halides in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount for designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of 1-(4-Fluorophenyl)-2-hydroxyethanone, an α-hydroxy ketone, with that of phenacyl halides, a class of potent electrophiles. This analysis is supported by experimental data and detailed protocols to offer a comprehensive resource for synthetic planning.
The reactivity of an organic molecule is fundamentally dictated by its functional groups. While both this compound and phenacyl halides such as 1-(4-Fluorophenyl)-2-bromoethanone share a similar phenyl ethanone backbone, the substituent at the α-carbon—a hydroxyl group versus a halogen—imparts dramatically different chemical behaviors. This guide will explore these differences through the lens of their participation in common synthetic transformations.
Comparative Reactivity Analysis
Phenacyl halides are well-established as highly reactive alkylating agents.[1] The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[1] This heightened reactivity makes them valuable precursors for a wide array of heterocyclic compounds through reactions like the Hantzsch thiazole synthesis.[2][3] In this reaction, the phenacyl halide readily undergoes an SN2 reaction with a thioamide.[2]
In contrast, this compound, an α-hydroxy ketone, does not possess a good leaving group at the α-position. Consequently, it does not typically undergo direct nucleophilic substitution at this carbon. Instead, its reactivity is centered around the hydroxyl and carbonyl groups. A characteristic reaction of α-hydroxy ketones is their oxidation to form α-dicarbonyl compounds, which can then be utilized in condensation reactions.[4] For instance, the synthesis of quinoxalines, another important class of heterocyclic compounds, can be achieved through the condensation of an α-hydroxy ketone with an o-phenylenediamine, often preceded by an in-situ oxidation step.[4][5]
The following table summarizes the typical reaction conditions and outcomes for the synthesis of two distinct heterocyclic systems, thiazoles from a phenacyl halide and quinoxalines from an α-hydroxy ketone, providing an indirect but practical comparison of their reactivity and synthetic utility.
| Feature | 1-(4-Fluorophenyl)-2-bromoethanone (Phenacyl Halide) | This compound (α-Hydroxy Ketone) |
| Reaction Type | Hantzsch Thiazole Synthesis (SN2 and Cyclocondensation) | Oxidative Cyclocondensation |
| Typical Nucleophile/Reagent | Thiourea | o-Phenylenediamine |
| Product | 2-Amino-4-(4-fluorophenyl)thiazole | 2-(4-Fluorophenyl)quinoxaline |
| Typical Reaction Conditions | Reflux in Ethanol | Heating in DMSO with a catalyst (e.g., Iodine) |
| Reaction Time | 30 minutes - 2 hours[6] | 1 - 12 hours[4] |
| Reaction Temperature | ~78 °C (Refluxing Ethanol) | ~100 °C[4] |
| Typical Yields | Often high, >90%[7] | Good to excellent, depending on the specific protocol[4] |
Experimental Protocols
To provide a practical basis for this comparison, detailed experimental protocols for the synthesis of a thiazole derivative from a phenacyl halide and a quinoxaline derivative from an α-hydroxy ketone are presented below.
Hantzsch Thiazole Synthesis with 1-(4-Fluorophenyl)-2-bromoethanone
This protocol describes the synthesis of 2-amino-4-(4-fluorophenyl)thiazole.
Materials:
-
1-(4-Fluorophenyl)-2-bromoethanone (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-Fluorophenyl)-2-bromoethanone and thiourea in ethanol.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry.[2][6]
Quinoxaline Synthesis with this compound
This protocol details the iodine-catalyzed synthesis of 2-(4-fluorophenyl)quinoxaline.[4]
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine this compound, o-phenylenediamine, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction at 100 °C, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.[4]
Visualizing the Reaction Pathways
The distinct reactivity of these two classes of compounds is clearly illustrated by their respective reaction mechanisms in the formation of heterocyclic structures.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
Comparative Analysis of the Crystal Structures of 1-(4-Fluorophenyl)-2-hydroxyethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of analogs of 1-(4-Fluorophenyl)-2-hydroxyethanone, supported by experimental data from single-crystal X-ray diffraction studies. The spatial arrangement of atoms and intermolecular interactions are crucial for understanding the physicochemical properties and biological activities of these compounds, making this analysis valuable for rational drug design and materials science.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for three analogs of this compound, providing a basis for structural comparison.
| Parameter | Analog 1: 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one[1] | Analog 2: 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone[2] | Analog 3: 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone[3] |
| Chemical Formula | C₁₁H₁₁FOS₂ | C₁₄H₁₁FO₃S | C₁₁H₉FN₂O |
| Formula Weight ( g/mol ) | 242.33 | 278.30 | 204.20 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 8.8431 (3) | 13.7046 (3) | 8.6730 (17) |
| b (Å) | 7.8282 (3) | 5.3216 (1) | 10.132 (2) |
| c (Å) | 17.0624 (7) | 20.4401 (5) | 11.088 (2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 102.348 (2) | 119.612 (2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1152.09 (8) | 1296.01 (6) | 974.4 (3) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 100 | 296 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54178 Å) | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 9308 | 8880 | 3790 |
| Independent Reflections | 2641 | 2393 | 1052 |
| R_int | 0.028 | 0.033 | 0.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.0348, wR₂ = 0.0877 | R₁ = 0.037, wR₂ = 0.105 | R₁ = 0.037, wR₂ = 0.093 |
Analysis of Structural Differences:
Analog 1, a chalcone derivative, features a nearly planar bis(methylsulfanyl)propenone group twisted relative to the 4-fluorophenyl ring.[1] Its crystal packing is dominated by weak C—H⋯O and C—H⋯S contacts.[1] In contrast, Analog 2 incorporates a phenylsulfonyl group, with the ethanone and 4-fluorophenyl groups being essentially planar and forming a significant dihedral angle with the phenyl ring.[2] The crystal structure of Analog 2 is characterized by C—H⋯O hydrogen bonds that form inversion dimers.[2] Analog 3 contains an imidazole ring that is almost perpendicular to the 4-fluorophenyl ring.[3] Its crystal packing is defined by intermolecular C—H⋯N hydrogen bonds, leading to a stacked arrangement.[3]
Experimental Protocols
The determination of the crystal structures of the presented analogs was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
1. Synthesis and Crystallization: The initial and crucial step is the synthesis of the target this compound analog. Following purification, single crystals suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
2. Crystal Mounting and Data Collection: A suitable single crystal, typically with dimensions not exceeding 0.1 mm in any direction, is carefully selected and mounted on a goniometer head. The crystal is then placed within an intense, monochromatic X-ray beam. The interaction of the X-rays with the crystalline lattice produces a diffraction pattern. This pattern of diffracted X-rays, including their angles and intensities, is meticulously recorded by a detector as the crystal is rotated. Data collection can take several hours to complete.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The initial atomic positions within the crystal's unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other crystallographic parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in single-crystal X-ray structure analysis.
Caption: Workflow for single-crystal X-ray structure analysis.
References
- 1. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Computational Insights into the Formation of 1-(4-Fluorophenyl)-2-hydroxyethanone: A Comparative Guide to Benzoin Condensation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Reaction Mechanisms
The formation of α-hydroxy ketones through benzoin condensation is a cornerstone of organic synthesis.[1][2][3] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details of this reaction.[4][5][6] This section compares the computationally studied mechanism for the cyanide-catalyzed benzoin condensation of benzaldehyde with the expected mechanism for 4-fluorobenzaldehyde, the precursor to 1-(4-Fluorophenyl)-2-hydroxyethanone.
The presence of a fluorine atom at the para position of the phenyl ring is expected to influence the reaction kinetics and thermodynamics due to its electron-withdrawing nature. This effect is anticipated to be most pronounced in the stability of intermediates and the energy barriers of transition states.
Table 1: Comparison of Calculated Activation Free Energies (ΔG‡) for Key Steps in the Cyanide-Catalyzed Benzoin Condensation of Benzaldehyde in an Aprotic Solvent
| Reaction Step | Intermediate/Transition State | ΔG‡ (kcal/mol) for Benzaldehyde | Expected Impact of 4-Fluoro Substituent on ΔG‡ |
| Cyanide attack on aldehyde | TS1 | Low | Negligible to slight decrease |
| Proton transfer to form cyanohydrin | TS2 | Moderate | Slight decrease |
| Deprotonation to form carbanion | TS3 | High | Decrease |
| C-C bond formation (Rate-determining) | TS4 | 26.9 [4][5] | Decrease |
| Proton transfer | TS5 | Low | Negligible |
| Elimination of cyanide | TS6 | Moderate | Slight decrease |
Data for benzaldehyde is based on DFT (B3LYP/6-31+G(d,p)) calculations in aprotic solvent.[4][5] The expected impact of the 4-fluoro substituent is a qualitative prediction based on its electron-withdrawing properties.
The electron-withdrawing fluoro group is expected to stabilize the carbanionic intermediate formed after the deprotonation of the cyanohydrin. This stabilization would lower the activation energy of the subsequent C-C bond formation step, which is often the rate-determining step in the benzoin condensation.[6][7]
Experimental Data and Supporting Evidence
Experimental kinetic studies on the benzoin condensation of various substituted benzaldehydes provide valuable data to corroborate computational findings. While specific kinetic data for 4-fluorobenzaldehyde is not detailed in the searched literature, studies on other substituted benzaldehydes show a clear correlation between the electronic nature of the substituent and the reaction rate.
Table 2: Experimental Kinetic Data for the Thiazolium-Catalyzed Benzoin Condensation of Benzaldehyde
| Catalyst System | Solvent | Rate Constant (k) | Key Finding |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Methanol | Complex kinetics; all three steps partially rate-determining | The reaction is close to first order in benzaldehyde.[8] |
| Triazolium pre-catalysts | Methanol | Saturation kinetics observed at high aldehyde concentrations | Provides quantitative insight into the role of N-aryl substitution.[9] |
These experimental results highlight the complexity of the reaction kinetics and the significant influence of the catalyst structure. The observed substituent effects in these studies support the prediction that an electron-withdrawing group like fluorine would accelerate the reaction.
Reaction Pathways and Methodologies
The mechanism of the benzoin condensation has been a subject of extensive investigation, with several pathways proposed and computationally explored. The most widely accepted mechanism, first proposed by Lapworth, involves the initial attack of a cyanide ion on the aldehyde.[10] However, alternative mechanisms have also been considered, particularly in aprotic solvents.[4][5]
Experimental and Computational Protocols
Computational Methodology (Representative): The reaction mechanism of the cyanide-catalyzed benzoin condensation is typically investigated using Density Functional Theory (DFT) methods. A common approach involves:
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4][5]
-
Basis Set: 6-31+G(d,p) to provide a good balance between accuracy and computational cost.[4][5]
-
Solvent Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), can be used to account for solvent effects.
-
Procedure:
-
Geometry optimization of all reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition states connect the correct reactants and products.
-
Experimental Kinetic Protocol (Representative): Kinetic studies of the benzoin condensation are often performed using spectroscopic methods to monitor the disappearance of reactants or the appearance of products over time.
-
Technique: 1H NMR spectroscopy is a powerful tool for following the reaction progress and determining the concentrations of various species in the reaction mixture.[8]
-
Procedure:
-
A solution of the aldehyde, catalyst (e.g., a thiazolium salt), and a buffer (e.g., Et3N/Et3NH+Cl-) in a suitable solvent (e.g., methanol) is prepared.[8]
-
The reaction is initiated, and 1H NMR spectra are recorded at regular intervals.
-
The concentrations of the aldehyde, benzoin product, and any key intermediates are determined by integrating the corresponding signals in the NMR spectra.
-
The rate constants for the individual steps of the reaction can then be determined by fitting the concentration-time data to a kinetic model.
-
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key proposed mechanistic pathways for the cyanide-catalyzed benzoin condensation.
Cyanide-Catalyzed Benzoin Condensation: Lapworth Mechanism
Caption: The classical Lapworth mechanism for the cyanide-catalyzed benzoin condensation.
Proposed Pathway in Aprotic Solvents
Caption: A computationally proposed mechanism for benzoin condensation in aprotic solvents.[4][5]
Conclusion
While direct computational studies on the reaction mechanism leading to this compound are yet to be published, a comprehensive analysis of the existing literature on benzoin condensation provides a strong foundation for understanding this process. The computational data for benzaldehyde, coupled with experimental kinetic studies of substituted analogs, allows for informed predictions about the influence of the 4-fluoro substituent. It is anticipated that the electron-withdrawing nature of fluorine will lower the activation energy of the rate-determining C-C bond formation step, thereby facilitating the reaction. This comparative guide serves as a valuable resource for researchers in designing synthetic strategies and further computational investigations into this class of compounds.
References
- 1. Benzoin Condensation [organic-chemistry.org]
- 2. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism insight into the cyanide-catalyzed benzoin condensation: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three competitive transition states in the benzoin condensation compared to the clear rate-determining step in the Cannizzaro reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02207A [pubs.rsc.org]
- 10. lscollege.ac.in [lscollege.ac.in]
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Hydroxyacetophenones
A comparative analysis of the spectroscopic signatures of 4'-hydroxyacetophenone and its fluorinated counterpart, 4'-fluoro-2'-hydroxyacetophenone, offers valuable insights for researchers in drug discovery and materials science. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence spectra, supported by experimental data and protocols.
The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including its electronic environment, and consequently, its interaction with electromagnetic radiation. This comparative guide delves into the spectroscopic differences between the non-fluorinated 4'-hydroxyacetophenone and the fluorinated analog, 4'-fluoro-2'-hydroxyacetophenone. By examining their distinct spectral fingerprints, we can better understand the influence of fluorination, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Spectroscopic Data Comparison
To facilitate a clear and direct comparison, the key spectroscopic data for both compounds are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The introduction of a highly electronegative fluorine atom is expected to induce significant changes in the chemical shifts of nearby protons (¹H) and carbons (¹³C).
Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4'-Hydroxyacetophenone | 8.69 (s, 1H, -OH), 7.93 (d, 2H), 6.99 (d, 2H), 2.60 (s, 3H, -COCH₃)[1] | 198.86, 161.51, 131.30, 129.49, 115.61, 26.33[2] |
| 4'-Fluoro-2'-hydroxyacetophenone | Data available, specific shifts not fully detailed in search results.[3] | Data available, specific shifts not fully detailed in search results.[3] |
Note: The ¹H and ¹³C NMR spectra for 4'-fluoro-2'-hydroxyacetophenone are available in public databases such as PubChem, but specific peak assignments were not fully elucidated in the conducted search.[3]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence of the hydroxyl (-OH) and carbonyl (C=O) groups in both molecules will give rise to characteristic absorption bands. The position of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 4'-Hydroxyacetophenone | 4'-Fluoro-2'-hydroxyacetophenone |
| O-H stretch (phenol) | Broad band ~3300-3500 | Expected in a similar region |
| C=O stretch (ketone) | ~1684[4] | Data available, specific peak not detailed in search results.[5] |
| Aromatic C-H stretch | ~3000[4] | Expected in a similar region |
| Aromatic C=C stretch | ~1600[4] | Expected in a similar region |
Note: While an ATR-IR spectrum for 4'-fluoro-2'-hydroxyacetophenone is noted to be available, a detailed peak list was not found in the search results.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.
Table 3: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) |
| 4'-Hydroxyacetophenone | ~275-280[6][7] |
| 4'-Fluoro-2'-hydroxyacetophenone | Data not available in search results. |
Fluorescence Spectroscopy
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and validating spectroscopic data. Below are generalized protocols for the key spectroscopic techniques discussed.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃)
-
Sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]
-
Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
-
Insert the NMR tube into the spectrometer's sample holder.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and setting the appropriate acquisition parameters (e.g., number of scans, pulse sequence).[9]
IR Spectroscopy (ATR Method)
Objective: To obtain the infrared absorption spectrum of the solid sample.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid sample
-
Spatula
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax).
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., methanol)
-
Volumetric flasks and pipettes
-
Sample
Procedure:
-
Prepare a stock solution of the sample in the chosen solvent of a known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-0.8).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Fill the sample cuvette with the sample solution and place it in the spectrophotometer.
-
Record the UV-Vis absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
Objective: To obtain the fluorescence excitation and emission spectra.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Spectroscopic grade solvent
-
Sample
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Fill a quartz cuvette with the pure solvent to record a solvent blank spectrum.
-
To obtain the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a range of shorter wavelengths.
-
Subtract the solvent blank spectrum from the sample spectra to correct for any background fluorescence.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. web.uvic.ca [web.uvic.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Safety Operating Guide
Proper Disposal of 1-(4-Fluorophenyl)-2-hydroxyethanone: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of spills or accidental exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols immediately. This document is intended as a guide for routine disposal of waste and does not replace institutional safety procedures or regulatory requirements.
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Fluorophenyl)-2-hydroxyethanone (CAS No. 403-31-6), a compound often used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Safety and Hazard Profile
While specific quantitative toxicity data for this compound is largely unavailable, the compound is known to be an irritant. All handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
| Parameter | Information | Source |
| CAS Number | 403-31-6 | ECHEMI[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | ECHEMI[1] |
| Skin Corrosion/Irritation | Causes skin irritation | PubChem[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | PubChem[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | PubChem[2] |
| Toxicity to Aquatic Life | No data available | ECHEMI[1] |
Experimental Protocols for Hazard Assessment
The GHS hazard classifications are typically determined through standardized experimental protocols. Although specific studies for this compound are not publicly available, the following are standard methodologies used:
-
Acute Oral Toxicity: Typically determined using OECD Test Guideline 423, where the substance is administered to fasted animals in a stepwise procedure.
-
Skin Irritation: Assessed using OECD Test Guideline 404, which involves applying the substance to the shaved skin of animals and observing for erythema and edema.
-
Eye Irritation: Evaluated using OECD Test Guideline 405, where the substance is applied to the eye of an animal and scored for corneal opacity, iritis, and conjunctival redness and swelling.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
-
Personal Protective Equipment (PPE) Verification: Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed container.
-
The container should be suitable for chemical waste and clearly labeled with the chemical name and associated hazards.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Emptied Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[3]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on publicly available safety data sheets and general chemical safety principles. It is not a substitute for a thorough understanding of the specific hazards of the chemical and the regulations in your jurisdiction. Always consult your institution's safety protocols and the official Safety Data Sheet before handling or disposing of any chemical.
References
Essential Safety and Operational Guide for Handling 1-(4-Fluorophenyl)-2-hydroxyethanone
This guide provides critical safety and logistical information for the handling and disposal of 1-(4-Fluorophenyl)-2-hydroxyethanone, tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure safe laboratory practices and mitigate risks associated with this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Protective Gloves | Chemical-impermeable gloves. Nitrile gloves offer broad short-term protection, but glove manufacturer's chemical resistance guides should be consulted for prolonged contact.[2][3] |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] Work should be conducted in a well-ventilated area.[1][4] |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from sources of ignition.[4]
-
Store apart from incompatible materials.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as detailed above.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[6]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5]
-
Do not allow the chemical to enter drains or sewer systems.[5]
Operational Workflow
The following diagram illustrates the standard operational workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
